Sonepiprazole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQCGWXPNGORO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317650 | |
| Record name | Sonepiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170858-33-0 | |
| Record name | Sonepiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170858-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sonepiprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonepiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SONEPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sonepiprazole's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (U-101,387) is a highly selective dopamine D4 receptor antagonist. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. This compound exhibits a high affinity for the human dopamine D4 receptor and demonstrates functional antagonism by blocking agonist-induced inhibition of adenylyl cyclase. Despite its potent and selective D4 antagonism, clinical trials did not show efficacy for the treatment of schizophrenia. However, preclinical studies suggest a potential role in modulating cognitive function, particularly under conditions of stress. This document serves as a comprehensive resource for researchers investigating dopamine D4 receptor pharmacology and the therapeutic potential of selective antagonists.
Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism
This compound is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its primary mechanism involves binding to the D4 receptor and blocking the effects of the endogenous agonist, dopamine. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[2][3] Activation of the D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4] this compound, as a functional antagonist, reverses this effect by preventing the agonist-induced inhibition of adenylyl cyclase.[4]
Receptor Binding Profile
This compound's high selectivity for the D4 receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin and adrenergic receptors. This selectivity minimizes off-target effects that are often associated with less selective antipsychotic medications.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D4 | 10 | Human | |
| Dopamine D4.2 | 10 | Human | |
| Dopamine D1 | > 2,000 | - | |
| Dopamine D2 | > 2,000 | - | |
| Dopamine D3 | > 2,000 | - | |
| Serotonin 5-HT1A | > 2,000 | - | |
| Serotonin 5-HT2 | > 2,000 | - | |
| α1-Adrenergic | > 2,000 | - | |
| α2-Adrenergic | > 2,000 | - |
Downstream Signaling Pathway
The antagonism of the D4 receptor by this compound directly impacts the intracellular signaling cascade. By blocking the Gi/o protein activation, this compound prevents the downregulation of adenylyl cyclase, thereby maintaining or restoring normal levels of cAMP. This action is central to its pharmacological effect.
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for various receptors.
Objective: To quantify the affinity of this compound for the dopamine D4 receptor and its selectivity over other receptors.
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D4.2 receptor in CHO cells) are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D4 receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the competing ligand (this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Inhibition)
This assay determines the functional effect of this compound on the D4 receptor signaling pathway.
Objective: To assess the ability of this compound to block agonist-induced inhibition of cAMP production.
General Protocol:
-
Cell Culture: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) is cultured.
-
Stimulation: The cells are first stimulated with a direct activator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.
-
Agonist and Antagonist Treatment: The cells are then treated with a D4 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of this compound.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to reverse the quinpirole-induced decrease in cAMP levels is quantified, and an IC50 value for the functional antagonism is determined.
In Vivo c-fos mRNA Expression
This experiment assesses the neuronal activation in specific brain regions following this compound administration.
Objective: To determine the effect of this compound on neuronal activity in brain regions with high D4 receptor expression.
General Protocol:
-
Animal Dosing: Laboratory animals (e.g., rats) are administered this compound or a vehicle control.
-
Tissue Collection: After a specific time, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Sectioning: Coronal brain sections are prepared using a cryostat.
-
In Situ Hybridization: The brain sections are processed for in situ hybridization using a radiolabeled or fluorescently labeled probe specific for c-fos mRNA. This involves hybridization of the probe to the target mRNA within the tissue.
-
Detection and Imaging: The labeled probe is detected using autoradiography or fluorescence microscopy.
-
Quantification: The level of c-fos mRNA expression in different brain regions is quantified by measuring the optical density or fluorescence intensity.
Functional Outcomes and Clinical Implications
Antipsychotic Potential
The high affinity of the atypical antipsychotic clozapine for the D4 receptor led to the hypothesis that selective D4 antagonism could be an effective treatment for schizophrenia with a reduced risk of extrapyramidal side effects. However, in a placebo-controlled clinical trial, this compound was found to be ineffective in treating the positive and negative symptoms of schizophrenia.
Cognitive Function
Preclinical studies have suggested a role for the dopamine D4 receptor in cognitive processes, particularly those mediated by the prefrontal cortex. This compound has been shown to prevent stress-induced cognitive deficits in monkeys. In these studies, a pharmacological stressor was used to impair performance on a delayed response task, a measure of working memory. Pretreatment with this compound dose-dependently reversed this impairment. These findings suggest that selective D4 receptor antagonists may have therapeutic potential for treating cognitive dysfunction in disorders where prefrontal cortical function is compromised by stress.
Conclusion
This compound is a highly selective dopamine D4 receptor antagonist with a well-characterized mechanism of action. It effectively blocks the D4 receptor's inhibitory effect on adenylyl cyclase, thereby preventing the agonist-induced decrease in intracellular cAMP. While it did not prove to be an effective antipsychotic for schizophrenia, its ability to mitigate stress-induced cognitive deficits in preclinical models suggests that the D4 receptor remains a viable target for the development of novel therapeutics for cognitive disorders. This technical guide provides a comprehensive foundation for researchers working with this compound and other selective D4 receptor ligands.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 4. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole: An In-depth Technical Guide to its Dopamine D4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (also known as U-101387) is a phenylpiperazine derivative recognized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. This technical guide provides a comprehensive overview of the binding profile and functional activity of this compound, with a focus on its remarkable selectivity for the D4 receptor subtype over other dopamine receptors and various other neurotransmitter receptors. Detailed experimental protocols for assessing receptor binding and functional antagonism are presented, alongside visualizations of key experimental workflows and the dopamine D4 receptor signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development investigating the therapeutic potential and mechanism of action of D4-selective compounds.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in cortical and limbic areas of the brain. Its unique distribution and pharmacology have implicated it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor due to its high selectivity. Unlike many antipsychotic agents that exhibit broad receptor activity, this compound's focused interaction with the D4 receptor minimizes off-target effects, allowing for a more precise investigation of D4 receptor function.
Receptor Binding Affinity Profile of this compound
The selectivity of this compound is quantitatively demonstrated by its binding affinities (Ki values) for various neurotransmitter receptors. The following tables summarize the binding profile of this compound, highlighting its potent and selective binding to the human dopamine D4 receptor.
Table 1: this compound Binding Affinity for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D4.2 | 10 |
| Dopamine D1 | > 2,000 |
| Dopamine D2 | > 2,000 |
| Dopamine D3 | > 2,000 |
Data sourced from Merchant et al. (1996).
Table 2: this compound Binding Affinity for Other Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | > 2,000 |
| 5-HT2 | > 2,000 | |
| Adrenergic | α1 | > 2,000 |
| α2 | > 2,000 | |
| Histamine | H1 | > 2,000 |
Data sourced from Merchant et al. (1996).
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize the receptor selectivity and functional activity of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, in particular, are used to determine the Ki value of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4).
-
Radioligands:
-
D1 Receptor: [³H]-SCH23390
-
D2 Receptor: [³H]-Spiperone
-
D3 Receptor: [³H]-7-OH-DPAT
-
D4 Receptor: [³H]-Spiperone
-
-
Test Compound: this compound (U-101387)
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Fluid: A liquid cocktail that emits light upon interaction with radioisotopes.
-
Liquid Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: Perform the assay in a 96-well plate in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.
-
For the competition wells, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Sonepiprazole: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonepiprazole (also known as U-101,387) is a potent and highly selective antagonist of the dopamine D4 receptor. Initially investigated as a potential antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy. Despite this, this compound remains a valuable research tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacology
Mechanism of Action
This compound is a phenylpiperazine derivative that acts as a highly selective antagonist at the dopamine D4 receptor.[1] Its mechanism of action is centered on blocking the binding of dopamine to this specific receptor subtype, thereby modulating downstream signaling pathways.
Pharmacodynamics
This compound's pharmacodynamic profile is characterized by its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.
This compound demonstrates a high affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 10 nM.[2][3] It exhibits marked selectivity, with significantly lower affinity (Ki > 2,000 nM) for dopamine D1, D2, and D3 receptors, as well as for serotonin 5-HT1A and 5-HT2 receptors, and α1- and α2-adrenergic receptors.[2]
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 10 [2] |
| Dopamine D1 | > 2,000 |
| Dopamine D2 | > 2,000 |
| Dopamine D3 | > 2,000 |
| Serotonin 5-HT1A | > 2,000 |
| Serotonin 5-HT2 | > 2,000 |
| α1-Adrenergic | > 2,000 |
| α2-Adrenergic | > 2,000 |
Preclinical studies in animal models have revealed several notable in vivo effects of this compound:
-
Reversal of Prepulse Inhibition (PPI) Deficits: this compound has been shown to reverse the deficits in prepulse inhibition induced by the dopamine agonist apomorphine in rats. This effect is a common preclinical screen for antipsychotic activity.
-
Cognitive Enhancement in Stress Models: In rhesus monkeys, this compound has been demonstrated to prevent stress-induced cognitive deficits in a delayed response task, suggesting a potential role for the D4 receptor in modulating prefrontal cortex function under stress.
-
Lack of Typical Antipsychotic-like Effects: Unlike classical D2 receptor antagonists such as haloperidol, this compound does not block the behavioral effects of amphetamine or apomorphine, does not alter spontaneous locomotor activity on its own, and is devoid of extrapyramidal and neuroendocrine side effects in animal models.
Pharmacokinetics
| Parameter | Rat | Dog | Monkey |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| t1/2 | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Brain Penetration | Excellent (qualitative) | Data not available | Data not available |
Metabolism and Drug Interactions
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been extensively detailed in publicly available literature. Therefore, its potential for drug-drug interactions via CYP inhibition or induction remains largely uncharacterized.
Toxicology
Comprehensive toxicological data for this compound, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values from acute and repeated-dose studies, are not publicly available. The following sections outline the general principles of the toxicological studies that would be conducted for a compound like this compound.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance. The Median Lethal Dose (LD50) is a common endpoint.
| Species | Route | LD50 |
| Rat | Oral | Data not available |
| Mouse | Oral | Data not available |
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. A 90-day subchronic oral toxicity study in rodents is a standard preclinical requirement.
| Species | Duration | Route | NOAEL |
| Rat | 90-day | Oral | Data not available |
| Dog | - | - | Data not available |
Safety Pharmacology
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Cardiovascular System: Assessment of cardiovascular effects, including potential for QT interval prolongation via hERG channel inhibition, is a critical component of safety pharmacology. Specific data for this compound's effect on the hERG channel is not available.
-
Central Nervous System (CNS): CNS safety is often evaluated using a functional observational battery (FOB) or a modified Irwin test to assess behavioral and neurological changes.
-
Respiratory System: The effects on respiratory function are also a key part of the core safety pharmacology battery.
Genotoxicity
Genotoxicity assays are performed to detect the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess for point mutations.
-
In Vitro Micronucleus or Chromosomal Aberration Assay: To evaluate for chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: To assess for chromosomal damage in a whole animal model.
Specific results from genotoxicity studies on this compound are not publicly available.
Reproductive and Developmental Toxicology
These studies are designed to evaluate the potential adverse effects of a substance on fertility, embryonic development, and pre- and postnatal development. Data from such studies on this compound are not available in the public domain.
Experimental Protocols
Dopamine D4 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Methodology: This assay is typically performed using cell membranes prepared from a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor. A radiolabeled ligand with high affinity for the D4 receptor, such as [³H]-spiperone, is used. The assay measures the ability of unlabeled this compound to compete with the radioligand for binding to the receptor.
Procedure:
-
Membrane Preparation: Cells expressing the D4 receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.
-
Assay Incubation: A fixed concentration of the radioligand ([³H]-spiperone) and varying concentrations of this compound are incubated with the membrane preparation in an appropriate assay buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Dopamine D4 Receptor Binding Assay.
Prepulse Inhibition (PPI) Test in Rats
Objective: To evaluate the effect of this compound on sensorimotor gating deficits induced by a dopamine agonist.
Methodology: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders and can be induced in rodents by dopamine agonists like apomorphine.
Procedure:
-
Acclimation: Rats are individually placed in a startle chamber and allowed to acclimate for a defined period.
-
Drug Administration: this compound or vehicle is administered, followed by apomorphine or vehicle at appropriate pretreatment times.
-
Test Session: The test session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 70-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Startle Response Measurement: The whole-body startle response of the rat is measured by a transducer in the platform of the chamber.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
References
The Discovery and Early Development of Sonepiprazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (U-101,387) is a phenylpiperazine derivative that emerged from early drug discovery programs as a potent and highly selective antagonist for the dopamine D4 receptor. This technical guide provides an in-depth overview of the history and discovery of this compound, detailing its pharmacological profile, the key experiments that defined its activity, and its initial development trajectory. The synthesis, in vitro and in vivo pharmacology, and the ultimate clinical evaluation of this compound for schizophrenia are presented, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: The Rationale for a Selective D4 Antagonist
The discovery of the dopamine D4 receptor subtype in the early 1990s generated significant interest within the neuroscience community. The D4 receptor's distinct localization in cortical and limbic brain regions, areas implicated in the pathophysiology of schizophrenia, and its high affinity for the atypical antipsychotic clozapine, suggested that selective D4 receptor antagonists could offer a novel therapeutic approach with a potentially improved side-effect profile compared to existing antipsychotics that primarily targeted the D2 receptor. This hypothesis spurred the initiation of drug discovery programs aimed at identifying potent and selective D4 receptor ligands.
Discovery and Synthesis
This compound was first synthesized and characterized by researchers at The Upjohn Company (later part of Pfizer)[1]. The chemical name for this compound is (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide[1].
Chemical Structure
-
Chemical Formula: C₂₁H₂₇N₃O₃S[2]
-
CAS Number: 170858-33-0
-
Synonyms: U-101,387, PNU-101,387-G
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A detailed experimental protocol for a similar synthesis is outlined below.
Experimental Protocol: Synthesis of (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide
This protocol is a representative synthesis for compounds of this class.
Step 1: Preparation of 1-(2-Hydroxyethyl)isochroman
-
To a solution of isochroman-1-methanol in a suitable solvent such as dichloromethane, a mild oxidizing agent (e.g., pyridinium chlorochromate) is added portion-wise at room temperature.
-
The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel and the solvent is evaporated under reduced pressure to yield the corresponding aldehyde.
-
The crude aldehyde is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to 0°C.
-
A solution of a Grignard reagent, such as vinylmagnesium bromide, is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting alcohol is then subjected to a hydroboration-oxidation reaction using borane-tetrahydrofuran complex followed by treatment with sodium hydroxide and hydrogen peroxide to yield 1-(2-hydroxyethyl)isochroman.
Step 2: Mesylation of 1-(2-Hydroxyethyl)isochroman
-
To a solution of 1-(2-hydroxyethyl)isochroman in dichloromethane at 0°C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction mixture is stirred at 0°C for one hour and then at room temperature for an additional two hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the mesylate.
Step 3: Coupling with 1-(4-Benzenesulfonamidophenyl)piperazine
-
A mixture of the mesylate from Step 2, 1-(4-benzenesulfonamidophenyl)piperazine, and a base such as potassium carbonate in a solvent like acetonitrile is heated at reflux for several hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Step 4: Chiral Resolution
-
The racemic this compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid and subsequent fractional crystallization to isolate the desired (S)-enantiomer.
In Vitro Pharmacology
This compound's in vitro pharmacological profile was extensively characterized through radioligand binding and functional assays, which established its high affinity and selectivity for the dopamine D4 receptor.
Receptor Binding Affinity
Table 1: this compound (U-101,387) Receptor Binding Affinity (Ki, nM)
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 10 | |
| Dopamine D1 | > 2,000 | |
| Dopamine D2 | > 2,000 | |
| Dopamine D3 | > 2,000 | |
| Serotonin 5-HT1A | > 2,000 | |
| Serotonin 5-HT2 | > 2,000 | |
| α1-Adrenergic | > 2,000 | |
| α2-Adrenergic | > 2,000 |
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor are used.
-
Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors, is commonly used.
-
Assay Buffer: Typically, a Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), EDTA (1 mM), and KCl (120 mM) is used.
-
Incubation: Cell membranes (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM) and varying concentrations of this compound in the assay buffer.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled D4 antagonist, such as haloperidol (10 µM).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism
This compound was characterized as a functional antagonist at the D4 receptor. This was demonstrated by its ability to block the agonist-induced inhibition of adenylyl cyclase.
Experimental Protocol: Functional cAMP Assay
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) is used.
-
Assay Principle: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation by an agonist (e.g., dopamine or quinpirole) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
The cells are then pre-incubated with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).
-
Forskolin (an adenylyl cyclase activator) and a fixed concentration of a dopamine agonist (e.g., quinpirole at its EC80) are added to the wells to stimulate and then inhibit cAMP production.
-
The reaction is incubated for a defined time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the agonist's effect (IC50) is determined.
In Vivo Pharmacology and Preclinical Development
Preclinical studies in animal models were conducted to assess the in vivo effects of this compound. Unlike typical D2 receptor antagonists, this compound did not induce catalepsy or block the behavioral effects of amphetamine, suggesting a lower risk of extrapyramidal side effects. Interestingly, this compound was shown to reverse prepulse inhibition deficits induced by apomorphine and to prevent stress-induced cognitive deficits in monkeys, suggesting potential efficacy in treating certain aspects of schizophrenia.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Cmax | Data not readily available in public domain |
| Tmax | Data not readily available in public domain |
| Bioavailability | Good oral bioavailability reported |
Dopamine D4 Receptor Signaling and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor, upon activation by dopamine, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G-protein can also modulate other downstream effectors, such as ion channels. This compound, as an antagonist, blocks the initial binding of dopamine to the receptor, thereby preventing this signaling cascade.
Experimental Workflow for GPCR Antagonist Characterization
The characterization of a novel GPCR antagonist like this compound typically follows a structured workflow, moving from initial high-throughput screening to detailed in vitro and in vivo characterization.
Clinical Trial and Discontinuation for Schizophrenia
Based on its promising preclinical profile, this compound was advanced into clinical trials for the treatment of schizophrenia. However, a large, placebo-controlled clinical trial failed to demonstrate efficacy for this compound compared to the active comparator, olanzapine. The lack of clinical benefit led to the discontinuation of its development for this indication.
Conclusion
This compound represents a significant effort in the rational design of a selective dopamine D4 receptor antagonist for the treatment of schizophrenia. While it ultimately did not demonstrate clinical efficacy for this indication, its discovery and characterization provided valuable insights into the pharmacology of the D4 receptor and the complexities of antipsychotic drug development. The detailed methodologies and data presented in this guide serve as a comprehensive resource for understanding the history of this compound and can inform future research in the field of dopamine receptor pharmacology.
References
An In-Depth Technical Guide to the Carbonic Anhydrase Inhibitory Profile of Sonepiprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole, a phenylpiperazine derivative originally developed as a highly selective dopamine D₄ receptor antagonist for the treatment of schizophrenia, has been identified as a potent inhibitor of human carbonic anhydrases (hCAs). This guide provides a comprehensive technical overview of the carbonic anhydrase inhibition properties of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. This dual functionality of this compound as both a D₄ receptor antagonist and a carbonic anhydrase inhibitor presents intriguing possibilities for polypharmacology and the development of novel therapeutics.
Introduction
This compound (U-101,387) was initially investigated as a potential antipsychotic agent due to its high affinity and selectivity for the dopamine D₄ receptor.[1] While it did not demonstrate efficacy in clinical trials for schizophrenia, subsequent research has unveiled a significant off-target activity: the potent inhibition of several human carbonic anhydrase (hCA) isoforms.[2]
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them important therapeutic targets.[3] The discovery of this compound's potent hCA inhibition opens new avenues for its potential application and for the design of novel drugs targeting these enzymes.
This document serves as a technical guide for researchers and drug development professionals, summarizing the quantitative data on this compound's inhibition of various hCA isoforms, providing detailed experimental protocols for the key assays used in its characterization, and offering visual representations of the underlying mechanisms and workflows.
Quantitative Inhibition Data
This compound has been demonstrated to be a potent inhibitor of most of the 12 catalytically active human carbonic anhydrase isoforms. The inhibitory activity, expressed as the inhibition constant (Kᵢ), varies across the different isoforms. The most potent inhibition is observed against the brain-associated isoform hCA VII.[2] A summary of the available quantitative data is presented in Table 1.
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 25.4 |
| hCA II | 15.8 |
| hCA III | Inactive |
| hCA IV | 7679 |
| hCA VA | 18.5 |
| hCA VB | 10.2 |
| hCA VI | 12.7 |
| hCA VII | 2.9 |
| hCA IX | 30.1 |
| hCA XII | 28.6 |
| hCA XIII | 14.3 |
| hCA XIV | 35.2 |
Table 1: Inhibition constants (Kᵢ) of this compound against a panel of human carbonic anhydrase isoforms.
Mechanism of Action
The inhibitory action of this compound on carbonic anhydrases follows the classical mechanism of sulfonamide inhibitors. X-ray crystallographic studies of this compound in complex with hCA I, hCA II, and hCA XII have revealed that the primary sulfonamide group of the molecule directly coordinates with the zinc ion in the active site of the enzyme. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
References
Sonepiprazole and its Potential in Cognitive Impairment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (U-101387) is a potent and highly selective dopamine D4 receptor antagonist that has been investigated for its potential therapeutic applications. While clinical trials did not support its efficacy for the positive and negative symptoms of schizophrenia, compelling preclinical evidence suggests a role for this compound in mitigating cognitive deficits, particularly those induced by stress. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, preclinical research in cognitive impairment, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development who are exploring novel therapeutic strategies for cognitive disorders.
Introduction
Cognitive impairment is a core feature of several neuropsychiatric and neurodegenerative disorders, representing a significant unmet medical need. The dopaminergic system, particularly the D4 receptor subtype, which is predominantly expressed in the prefrontal cortex, has emerged as a promising target for procognitive drug development. This compound, with its high selectivity for the D4 receptor, offers a unique pharmacological tool to investigate the role of this receptor in cognitive processes. This guide synthesizes the current knowledge on this compound, with a focus on the foundational preclinical studies that highlight its potential in the context of cognitive impairment.
Pharmacological Profile of this compound
This compound is a phenylpiperazine derivative that acts as a selective antagonist at the dopamine D4 receptor. Its pharmacological profile is characterized by a high affinity for the D4 receptor and markedly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.
Receptor Binding Affinity
In vitro binding studies have demonstrated the high affinity and selectivity of this compound for the human dopamine D4.2 receptor subtype. The binding affinity is typically reported as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D4.2 | This compound (U-101387) | Clonal cell lines | 10 | [1] |
| Dopamine D1 | This compound (U-101387) | Not specified | >2000 | [1] |
| Dopamine D2 | This compound (U-101387) | Not specified | >2000 | [1] |
| Dopamine D3 | This compound (U-101387) | Not specified | >2000 | [1] |
| Serotonin 1A | This compound (U-101387) | Not specified | >2000 | |
| Serotonin 2 | This compound (U-101387) | Not specified | >2000 | |
| α1-adrenergic | This compound (U-101387) | Not specified | >2000 | |
| α2-adrenergic | This compound (U-101387) | Not specified | >2000 | |
| Histamine H1 | This compound (U-101387) | Not specified | >2000 | [1] |
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound possesses favorable properties for a central nervous system (CNS) drug, including good oral bioavailability and the ability to penetrate the blood-brain barrier.
| Parameter | Species | Value/Description | Reference |
| Oral Bioavailability | Not specified | Excellent | |
| Brain Penetration | Not specified | Excellent |
Mechanism of Action in Cognitive Function
The procognitive effects of this compound are hypothesized to be mediated by its antagonist activity at D4 receptors in the prefrontal cortex (PFC). The PFC is a critical brain region for executive functions, including working memory. Dopamine D4 receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking these receptors, this compound may disinhibit downstream signaling pathways, ultimately modulating the activity of pyramidal neurons in the PFC and enhancing cognitive performance, particularly under conditions of stress where dopamine levels are elevated.
References
Sonepiprazole: A Preclinical Data Compendium for the Selective D4 Antagonist
For Immediate Release
This technical guide provides a comprehensive summary of the preclinical data for sonepiprazole (U-101,387), a potent and selective dopamine D4 receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the compound's pharmacological profile, experimental methodologies, and key preclinical findings.
Executive Summary
This compound is a phenylpiperazine derivative that has demonstrated high affinity and selectivity for the dopamine D4 receptor. Preclinical investigations have revealed its potential as a tool for exploring the role of the D4 receptor in central nervous system disorders. Notably, this compound exhibits a distinct preclinical profile compared to classical antipsychotics, with a lack of extrapyramidal side effects in animal models. Furthermore, recent studies have uncovered a dual mechanism of action, with this compound also acting as a potent inhibitor of carbonic anhydrases. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of its signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative preclinical data for this compound.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor/Transporter | Species | Ki (nM) |
| Dopamine D4 | Human | 10 |
| Dopamine D1 | Rat | > 2,000 |
| Dopamine D2 | Rat | > 2,000 |
| Dopamine D3 | Rat | > 2,000 |
| Serotonin 5-HT1A | Rat | > 2,000 |
| Serotonin 5-HT2 | Rat | > 2,000 |
| α1-Adrenergic | Rat | > 2,000 |
| α2-Adrenergic | Rat | > 2,000 |
Table 2: In Vitro Carbonic Anhydrase Inhibition of this compound
| Isoform | Ki (nM) |
| hCA I | 15.3 |
| hCA II | 10.8 |
| hCA VA | 45.7 |
| hCA VB | 49.3 |
| hCA VII | 2.9 |
| hCA XII | 38.8 |
| hCA XIII | 47.7 |
hCA: human Carbonic Anhydrase
Table 3: In Vivo Preclinical Observations for this compound
| Animal Model | Species | Effect | Finding |
| Prepulse Inhibition (PPI) | Rat | Reversal of apomorphine-induced deficits | Suggests potential antipsychotic-like activity in this model. |
| Stress-Induced Cognitive Deficit | Rhesus Monkey | Prevention of stress-induced cognitive deficits | Indicates potential for cognitive enhancement under stress conditions. |
| Amphetamine-Induced Hyperlocomotion | Rat | No blockade of behavioral effects | Differentiates this compound from typical antipsychotics. |
| Apomorphine-Induced Stereotypy | Rat | No blockade of behavioral effects | Further distinguishes this compound from typical antipsychotics. |
| Catalepsy Induction | Rat | Lacks extrapyramidal side effects | Favorable side effect profile compared to typical antipsychotics. |
| c-fos Expression | Rat | Potent induction in the infralimbic/ventral prelimbic cortex | Similar to the atypical antipsychotic clozapine, suggesting a potential role in cortical modulation. |
Table 4: Pharmacokinetic Parameters of this compound (Animal Models)
| Parameter | Species | Value |
| Oral Bioavailability | Rat, Monkey | Qualitatively described as "excellent", but specific percentage not reported in available literature. |
| Brain Penetration | Rat, Monkey | Qualitatively described as "excellent", but specific brain-to-plasma ratio not reported in available literature. |
| Cmax | Not Reported | Not Reported |
| Tmax | Not Reported | Not Reported |
| Half-life (t1/2) | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for key preclinical experiments involving this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D4 receptor) or from specific brain regions of laboratory animals (e.g., rat striatum for D2 receptors).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is used.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]-spiperone for D2/D4 receptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Psychosis and Cognitive Function
Objective: To assess sensorimotor gating, a process deficient in some psychiatric disorders.
General Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).
-
Acclimation: Animals are acclimated to the startle chamber for a brief period.
-
Stimuli: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise) is presented.
-
Prepulse-plus-pulse trials: The startling stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 70-85 dB).
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: this compound or a vehicle is administered at a specified time before the test session. In some paradigms, a PPI-disrupting agent like apomorphine is co-administered.
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.
Objective: To evaluate the ability of a compound to mitigate the negative effects of stress on cognitive performance.
General Protocol:
-
Subjects: Typically, non-human primates (e.g., rhesus monkeys) are used.
-
Cognitive Task: Animals are trained on a working memory task, such as a delayed response task, where they have to remember the location of a cue after a delay period.
-
Stress Induction: An acute stressor is introduced. This can be exposure to loud noise or a social stressor.
-
Drug Administration: this compound or a vehicle is administered before the stress exposure and cognitive testing.
-
Data Analysis: The accuracy of performance on the cognitive task is compared between the drug-treated and vehicle-treated groups under both stressed and non-stressed conditions.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of this compound against various carbonic anhydrase isoforms.
General Protocol:
-
Enzyme: Purified recombinant human carbonic anhydrase (hCA) isoforms are used.
-
Assay Method: A stopped-flow spectrophotometric method is commonly employed to measure the CO2 hydration activity of the enzyme.
-
Procedure: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor (this compound).
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow.
References
Sonepiprazole and its Interaction with Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (U-101387) is a phenylpiperazine derivative meticulously designed as a high-affinity, selective antagonist for the dopamine D4 receptor. The rationale for its development was rooted in the "dopamine hypothesis" of schizophrenia, with the D4 receptor being a compelling target due to its preferential expression in cortical and limbic brain regions implicated in the pathophysiology of the disorder. This technical guide provides a comprehensive overview of this compound's role in dopamine pathways, detailing its receptor binding profile, mechanism of action, and the experimental methodologies employed in its preclinical and clinical evaluation. Despite promising preclinical data, this compound ultimately failed to demonstrate efficacy in clinical trials for schizophrenia, a crucial outcome that has informed subsequent drug development strategies targeting the D4 receptor. This document serves as an in-depth resource, consolidating quantitative data, experimental protocols, and an analysis of the signaling pathways influenced by this compound.
Introduction: The Rationale for Targeting the Dopamine D4 Receptor
The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic neurotransmission is a key contributor to the symptoms of the disorder.[1] While traditional antipsychotics primarily target the dopamine D2 receptor, their efficacy is often accompanied by significant motor side effects. The discovery of the dopamine D4 receptor, and the observation that the atypical antipsychotic clozapine has a higher affinity for D4 than D2 receptors, sparked considerable interest in developing selective D4 antagonists as a novel therapeutic strategy for schizophrenia.[2][3] The D4 receptor's localization in the prefrontal cortex, a brain region associated with cognition and negative symptoms, further supported its potential as a target for improving these challenging aspects of schizophrenia.[2] this compound emerged from this research as a highly selective D4 receptor antagonist.[2]
Pharmacological Profile of this compound
This compound's defining characteristic is its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other biogenic amine receptors.
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity is crucial for understanding its pharmacological profile. The following table summarizes the inhibition constants (Ki) of this compound at various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D4 | 10 | Human | |
| Dopamine D1 | > 2,000 | - | |
| Dopamine D2 | > 2,000 | - | |
| Dopamine D3 | > 2,000 | - | |
| Serotonin 5-HT1A | > 2,000 | - | |
| Serotonin 5-HT2 | > 2,000 | - | |
| α1-Adrenergic | > 2,000 | - | |
| α2-Adrenergic | > 2,000 | - |
Table 1: Receptor Binding Profile of this compound
Off-Target Activity
Interestingly, recent research has identified an off-target activity of this compound. It acts as a potent inhibitor of human carbonic anhydrases, with a particularly high affinity for the brain-associated isoform hCA VII.
| Target | KI (nM) | Reference |
| Carbonic Anhydrase VII (hCA VII) | 2.9 |
Table 2: Off-Target Inhibitory Activity of this compound
Mechanism of Action in Dopamine Pathways
This compound's primary mechanism of action is the competitive antagonism of the dopamine D4 receptor. By binding to the D4 receptor, this compound prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling pathway involves coupling to inhibitory G proteins (Gi/o).
Activation of the D4 receptor by dopamine leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA) and downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB), which can modulate gene expression. The Gβγ subunit can also modulate the activity of other effector proteins, such as inwardly rectifying potassium (K+) channels and the MAPK/ERK pathway.
As a D4 receptor antagonist, this compound blocks the initial step of this cascade, preventing dopamine-mediated inhibition of adenylyl cyclase and the subsequent downstream effects.
Experimental Protocols
The characterization of this compound and its effects on dopamine pathways involves a series of in vitro and in vivo experiments. The following sections detail the generalized protocols for these key assays. It is important to note that the specific parameters used in the original studies of this compound may not be publicly available; therefore, these protocols represent standard methodologies in the field.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.
-
Radioligand: A high-affinity D4 receptor ligand labeled with a radioisotope (e.g., [3H]spiperone).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D4 ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of this compound are incubated together to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
References
- 1. State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of apomorphine on cognitive performance and sensorimotor gating in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole and Schizophrenia: A Technical Review of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (formerly PNU-101387G) is a potent and selective antagonist of the dopamine D4 receptor.[1][2] The rationale for its investigation in schizophrenia stemmed from the "dopamine hypothesis" and the observation that the highly effective atypical antipsychotic, clozapine, has a high affinity for the D4 receptor.[3] It was theorized that selective D4 receptor blockade could offer antipsychotic efficacy with a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) commonly associated with D2 receptor antagonists.[1] However, a key placebo-controlled clinical trial ultimately demonstrated that this compound was ineffective for the treatment of patients with schizophrenia.[3] This whitepaper provides a detailed overview of the clinical trial results, experimental protocols, and the underlying scientific rationale for the investigation of this compound in schizophrenia.
Mechanism of Action: The Dopamine D4 Receptor Hypothesis
This compound is a phenylpiperazine derivative that acts as a highly selective D4 receptor antagonist. Preclinical studies demonstrated its high affinity for the D4 receptor, with significantly lower affinity for D1, D2, and D3 dopamine receptors, as well as serotonin and adrenergic receptors.
The therapeutic hypothesis was centered on the distribution of D4 receptors in the brain, particularly in the prefrontal cortex, a region implicated in the cognitive and negative symptoms of schizophrenia. The theory posited that by selectively blocking D4 receptors, this compound could modulate dopaminergic activity in this key brain region, potentially leading to therapeutic benefits without the motor side effects associated with D2 receptor blockade in the striatum.
Clinical Trial of this compound in Schizophrenia
A significant, multicenter, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia. The findings of this trial were published by Corrigan, M.H., et al. in 2004 in Biological Psychiatry.
Experimental Protocol
The study was a 6-week, double-blind, placebo- and active-controlled trial.
-
Participants: 467 hospitalized patients with a diagnosis of schizophrenia (according to DSM-IV criteria) and a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 60 were included in the study.
-
Treatment Arms: Patients were randomly assigned to one of the following treatment groups:
-
This compound (dose not specified in the abstract)
-
Olanzapine (an established atypical antipsychotic, serving as the active comparator)
-
Placebo
-
-
Primary Efficacy Endpoint: The primary measure of efficacy was the mean change from baseline in the PANSS total score at the end of the 6-week treatment period.
-
Secondary Efficacy Endpoints: Secondary outcome measures included the mean change from baseline in:
-
PANSS factor scores
-
Brief Psychiatric Rating Scale (BPRS) score
-
Clinical Global Impressions Severity of Illness (CGI-S) score
-
Calgary Depression Scale score
-
Clinical Trial Results
The clinical trial failed to demonstrate the efficacy of this compound in treating schizophrenia.
Efficacy Data:
| Outcome Measure | This compound vs. Placebo | Olanzapine vs. Placebo |
| Primary Endpoint | ||
| Mean Change in PANSS Total Score | No statistically significant difference | Statistically significant difference favoring olanzapine |
| Secondary Endpoints | ||
| Mean Change in PANSS Factor Scores | No statistically significant difference | Statistically significant difference favoring olanzapine |
| Mean Change in BPRS Score | No statistically significant difference | Statistically significant difference favoring olanzapine |
| Mean Change in CGI-S Score | No statistically significant difference | Statistically significant difference favoring olanzapine |
| Mean Change in Calgary Depression Scale | No statistically significant difference | No statistically significant difference |
Safety and Tolerability: The available abstracts do not provide detailed quantitative data on the safety and tolerability of this compound. However, preclinical studies in animals suggested a favorable profile with a lack of extrapyramidal and neuroendocrine effects compared to D2 receptor antagonists like haloperidol.
Discussion and Conclusion
The clinical trial of this compound yielded unequivocal results: the selective D4 receptor antagonist was not effective in treating the symptoms of schizophrenia. The active comparator, olanzapine, demonstrated its established efficacy, validating the trial's methodology and the patient population's responsiveness to antipsychotic treatment.
The failure of this compound challenged the hypothesis that selective D4 receptor antagonism is a viable therapeutic strategy for schizophrenia. While the preclinical rationale was sound, the translation to clinical efficacy was not observed. This outcome underscores the complexity of schizophrenia's neurobiology and the potential limitations of targeting a single, highly specific receptor subtype. As a result of these findings, further research into this compound for the treatment of schizophrenia was discontinued.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Sonepiprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole is a selective dopamine D4 receptor antagonist that has been investigated for its potential in treating neurological and psychiatric disorders.[1][2] Its synthesis involves a multi-step process culminating in the coupling of a chiral isochroman moiety with a piperazinyl benzenesulfonamide core. This document provides detailed protocols for the synthesis of this compound, including the preparation of key intermediates, the final coupling reaction, and methods for its purification and chiral separation to obtain the desired (S)-enantiomer.
Synthesis of this compound
The synthesis of this compound can be approached as a convergent synthesis, involving the preparation of two key intermediates: (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A) and 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B) . These intermediates are then coupled, followed by purification to yield the final product.
Synthesis of Key Intermediates
1.1.1. Synthesis of (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A)
This intermediate provides the chiral isochroman core of this compound. The synthesis begins with the enantioselective preparation of (S)-isochroman-1-ethanol, which is then tosylated to create a good leaving group for the subsequent coupling reaction.
-
Step 1: Synthesis of (S)-isochroman-1-ethanol
-
Protocol based on analogous enantioselective reductions.
-
Materials: Isochroman-1-one, chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), borane dimethyl sulfide complex (BMS), methanol, diethyl ether, hydrochloric acid (1M).
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isochroman-1-one in anhydrous diethyl ether.
-
Cool the solution to -20°C.
-
Slowly add a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene, followed by the dropwise addition of borane dimethyl sulfide complex.
-
Stir the reaction mixture at -20°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-isochroman-1-ethanol.
-
-
-
Step 2: Tosylation of (S)-isochroman-1-ethanol
-
Materials: (S)-isochroman-1-ethanol, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine, dichloromethane (DCM).
-
Protocol:
-
Dissolve (S)-isochroman-1-ethanol in dry dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A). This intermediate may be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.
-
1.1.2. Synthesis of 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B)
This intermediate forms the arylpiperazine sulfonamide portion of this compound.
-
Protocol:
-
Materials: 1-(4-aminophenyl)piperazine, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride, aqueous ammonia.
-
Protocol (based on Sandmeyer-type reaction):
-
Diazotize 1-(4-aminophenyl)piperazine with sodium nitrite and hydrochloric acid at 0-5°C to form the corresponding diazonium salt.
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
Upon completion of the sulfonyl chloride formation, carefully quench the reaction mixture with ice water.
-
Extract the sulfonyl chloride into a suitable organic solvent.
-
Treat the organic extract containing the sulfonyl chloride with an excess of aqueous ammonia to form the sulfonamide.
-
Isolate the crude 4-(piperazin-1-yl)benzenesulfonamide by filtration or extraction and purify by recrystallization.
-
-
Coupling of Intermediates to form Racemic this compound
This final step involves the N-alkylation of the piperazine ring of Intermediate B with the tosylated isochroman derivative, Intermediate A.
-
Protocol:
-
Materials: (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A), 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B), potassium carbonate or triethylamine, acetonitrile or dimethylformamide (DMF).
-
Protocol:
-
In a round-bottom flask, combine 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B) and a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF.
-
Add a solution of (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A) in the same solvent to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic this compound.
-
-
Purification of this compound
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5]
-
General Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethanol/water).
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Purification Step | Method | Solvent/Mobile Phase | Typical Yield | Purity |
| Crude Product | - | - | - | Variable |
| Recrystallization | Cooling Crystallization | Ethanol or Isopropanol/Water | 60-80% | >98% |
| Chiral Separation | Chiral HPLC | Hexane/Ethanol/Diethylamine | 40-50% (per enantiomer) | >99.5% ee |
Note: Yields and purity are representative and may vary based on reaction conditions and scale.
Chiral Separation
To obtain the biologically active (S)-enantiomer, the racemic this compound must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this.
-
Protocol for Chiral HPLC Separation:
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak AD or Lux Cellulose-2 are often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. A small amount of an amine additive like diethylamine is often added to improve peak shape for basic compounds like this compound.
-
Procedure:
-
Dissolve the racemic this compound in a suitable solvent, compatible with the mobile phase.
-
Inject the solution onto the chiral column.
-
Elute the enantiomers using the optimized mobile phase.
-
Monitor the separation by UV detection.
-
Collect the fractions corresponding to the (S)-enantiomer.
-
Combine the fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure this compound.
-
-
| Parameter | Condition |
| Column | Chiralpak AD (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Visualized Workflows
This compound Synthesis Workflow
References
Sonepiprazole In Vivo Experimental Protocols: A Representative Guide
Disclaimer: Publicly available literature does not contain detailed in vivo experimental protocols or comprehensive preclinical data for Sonepiprazole. The following application notes and protocols are representative examples based on common methodologies used for the in vivo evaluation of selective dopamine D4 receptor antagonists and other antipsychotic agents. These are intended to serve as a guide for researchers and professionals in the field.
Application Notes
This compound is a selective antagonist of the dopamine D4 receptor. The rationale for its investigation in conditions like schizophrenia stems from the hypothesis that blockade of D4 receptors, which are localized in brain regions associated with cognition and emotion, could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with dopamine D2 receptor antagonism.[1] Preclinical in vivo studies are crucial to characterize the pharmacological profile of such a compound, including its efficacy in relevant animal models, pharmacokinetic properties, and target engagement.
Key In Vivo Assays for a Selective D4 Antagonist:
-
Behavioral Models: To assess the potential efficacy of a D4 antagonist, various animal models that mimic aspects of psychiatric disorders are employed. These models can be pharmacological, such as those induced by psychostimulants, or neurodevelopmental.[2][3][4]
-
Pharmacokinetic (PK) Studies: These are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK data informs dose selection and regimen for efficacy and toxicology studies.
-
Receptor Occupancy (RO) Studies: In vivo RO studies are critical to confirm that the drug engages its intended target (the D4 receptor) in the brain at doses that are tested in behavioral models. This helps to establish a clear relationship between target engagement and pharmacological effect.
Experimental Protocols
Protocol 1: Evaluation of Antipsychotic-like Activity in a Pharmacological Model of Schizophrenia (Amphetamine-Induced Hyperlocomotion)
This protocol describes a common method to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, such as psychosis, which are often modeled by the hyperlocomotor effects of dopamine agonists like amphetamine.[4]
Experimental Workflow
References
- 1. Effectiveness of the selective D4 antagonist this compound in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 4. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Sonepiprazole In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (also known as U-101,387 and PNU-101,387-G) is a phenylpiperazine derivative recognized as a potent and highly selective antagonist of the dopamine D4 receptor.[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. This document provides detailed application notes and protocols for key in vitro cell-based assays used to characterize the pharmacological profile of this compound, specifically its binding affinity and functional antagonism at the human dopamine D4 receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, couples to the Gαi/o protein. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound binds to the D4 receptor without initiating this signaling cascade. Instead, it blocks dopamine from binding, thereby preventing the agonist-induced downstream effects.[1][4]
Data Presentation
The binding affinity of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors are summarized below.
| Receptor Subtype | Ligand | K_i_ (nM) | Cell Line | Reference |
| Dopamine D4 | This compound | 10 | Clonal Cell Lines | |
| Dopamine D1 | This compound | > 2,000 | Clonal Cell Lines | |
| Dopamine D2 | This compound | > 2,000 | Clonal Cell Lines | |
| Dopamine D3 | This compound | > 2,000 | Clonal Cell Lines | |
| Serotonin 1A | This compound | > 2,000 | Clonal Cell Lines | |
| Serotonin 2 | This compound | > 2,000 | Clonal Cell Lines | |
| α1-Adrenergic | This compound | > 2,000 | Clonal Cell Lines | |
| α2-Adrenergic | This compound | > 2,000 | Clonal Cell Lines |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This assay determines the binding affinity (K_i_) of this compound for the human dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: Glass fiber filters, 96-well plates, cell harvesting equipment, liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the D4 receptor to confluency and harvest.
-
Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and re-centrifuge.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Spiperone (e.g., a concentration near its K_d_ value), and varying concentrations of this compound.
-
For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Functional Antagonism Assay (cAMP Inhibition)
This assay confirms the antagonistic activity of this compound at the dopamine D4 receptor by measuring its ability to block the dopamine-induced inhibition of adenylyl cyclase activity.
Objective: To determine if this compound can block the dopamine-induced inhibition of adenylyl cyclase activity in cells expressing the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine or a D2-like receptor agonist (e.g., Quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Culture and Plating:
-
Culture the D4 receptor-expressing cells to an appropriate confluency.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (or another D4 agonist) to the wells already containing this compound. This concentration should be one that produces a submaximal response (e.g., EC80) to allow for the detection of antagonism.
-
Simultaneously or shortly after adding the agonist, add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the cAMP assay kit).
-
Measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced response.
-
This IC50 value represents the concentration of this compound required to inhibit 50% of the functional response to the D4 agonist.
-
Visualizations
Caption: Dopamine D4 receptor signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for the functional cAMP antagonism assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonepiprazole in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole is a selective antagonist of the dopamine D4 receptor. The rationale for developing selective D4 antagonists for schizophrenia stemmed from the observation that the highly effective atypical antipsychotic, clozapine, exhibits a greater affinity for D4 receptors compared to D2 receptors. This led to the hypothesis that D4 receptor blockade could be a key mechanism for antipsychotic efficacy, potentially with fewer extrapyramidal side effects associated with strong D2 receptor antagonism[1].
However, it is crucial to note that a significant clinical trial involving 467 patients with schizophrenia found that this compound was ineffective in treating the condition. The study showed no statistically significant differences between any dose of this compound and placebo on the primary or secondary efficacy endpoints after six weeks of treatment[2]. In contrast, the active comparator, olanzapine, demonstrated significant efficacy over placebo[2]. This outcome underscores the translational challenges between preclinical hypotheses and clinical reality in schizophrenia drug development.
These application notes provide an overview of the signaling pathway of the D4 receptor and detail the standard preclinical animal models and protocols that would be utilized to evaluate a compound like this compound for potential antipsychotic properties.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA)[3]. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release.
Hypothetical Preclinical Evaluation Workflow
The preclinical assessment of a potential antipsychotic agent like this compound typically follows a structured workflow. This process begins with in vitro receptor binding and functional assays to confirm target engagement and selectivity. Subsequently, the compound is tested in a series of animal models designed to assess its potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia.
Data Presentation: Clinical Trial Outcomes
As no specific preclinical data for this compound in animal models of schizophrenia are publicly available, the following table summarizes the key quantitative outcomes from the human clinical trial. This data is essential for understanding the compound's ultimate clinical performance.
| Efficacy Endpoint | This compound (All Doses) | Placebo | Olanzapine (Positive Control) |
| Primary Endpoint | |||
| Mean Change in PANSS Total Score[2] | No statistically significant difference from placebo | Baseline | Statistically significant improvement vs. placebo |
| Secondary Endpoints | |||
| Mean Change in PANSS Factor Scores | No statistically significant difference from placebo | Baseline | Statistically significant improvement vs. placebo |
| Mean Change in BPRS Score | No statistically significant difference from placebo | Baseline | Statistically significant improvement vs. placebo |
| Mean Change in CGI-S Score | No statistically significant difference from placebo | Baseline | Statistically significant improvement vs. placebo |
PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; CGI-S: Clinical Global Impressions Severity of Illness score.
Experimental Protocols (Generalized)
The following are generalized protocols for common animal models used to assess antipsychotic potential. These are not based on specific published studies of this compound but represent standard methodologies in the field.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rodents
This model is widely used to screen for antipsychotic potential, as the hyperlocomotor effect of amphetamine is mediated by dopamine release, and this effect is reversed by clinically effective antipsychotics.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
House animals in groups of 2-4 with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the facility before testing.
2. Materials:
-
Open-field arena (e.g., 40x40x40 cm for rats) equipped with infrared photobeam detectors or a video-tracking system.
-
D-amphetamine sulfate (e.g., 0.5-1.0 mg/kg for rats), dissolved in 0.9% saline.
-
Test compound (this compound) and vehicle.
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
3. Procedure:
-
Habituation: Place each animal in the open-field arena for 30-60 minutes on at least two consecutive days prior to the test day to reduce novelty-induced activity.
-
Test Day - Pre-treatment: On the test day, administer the test compound (this compound at various doses) or vehicle via the chosen route (e.g., i.p.). The pre-treatment time will depend on the pharmacokinetics of the compound (typically 30-60 minutes).
-
Test Day - Baseline Activity: Place the animals in the arena and record locomotor activity for a 30-minute baseline period.
-
Test Day - Amphetamine Challenge: Remove the animals, administer D-amphetamine (s.c.), and immediately return them to the arena.
-
Data Recording: Record locomotor activity for the next 60-90 minutes in 5- or 10-minute bins.
4. Data Analysis:
-
The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period.
-
Analyze data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the effect of the test compound against the vehicle in the amphetamine-treated groups.
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic activity.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in patients with schizophrenia and can be modeled in rodents by administering dopamine agonists or NMDA antagonists.
1. Animals:
-
Male C57BL/6 mice (20-25g) or Wistar rats (250-300g).
-
Handle animals for several days before testing to reduce stress.
2. Materials:
-
Acoustic startle chambers (e.g., SR-LAB) with a loudspeaker for delivering acoustic stimuli and a piezoelectric transducer to measure the whole-body startle response.
-
Test compound (this compound) and vehicle.
-
Optionally, a PPI-disrupting agent like apomorphine or MK-801.
3. Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Pre-treatment: Administer the test compound or vehicle at a predetermined time before placing the animal in the chamber.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms) to elicit a maximal startle response.
-
Prepulse-pulse trials: The startle stimulus is preceded (by 100 ms) by a weaker, non-startling prepulse (e.g., 3, 6, or 12 dB above background).
-
Prepulse-alone trials: Only the prepulse stimulus is presented to ensure it does not elicit a startle response on its own.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The session typically begins and ends with several pulse-alone trials to assess habituation.
4. Data Analysis:
-
The startle amplitude is measured for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100
-
Data are typically analyzed using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and drug treatment as the between-subjects factor.
-
A successful reversal of a pharmacologically-induced PPI deficit by the test compound suggests potential efficacy in restoring sensorimotor gating.
Conclusion
The investigation of this compound was founded on a strong neurobiological hypothesis linking the D4 receptor to the unique efficacy of clozapine. While preclinical models provide essential tools for testing such hypotheses, the clinical failure of this compound highlights the complexities of schizophrenia pathology and the limitations of predicting human efficacy from animal models. The data and protocols presented here serve as a guide for the preclinical evaluation process for novel antipsychotic candidates, while the clinical outcome of this compound itself stands as a critical case study in the challenges of psychiatric drug development. Future research may need to consider more complex polypharmacology or novel targets beyond simple D4 antagonism to achieve therapeutic breakthroughs in schizophrenia.
References
- 1. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of the selective D4 antagonist this compound in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Sonepiprazole Radioligand Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (PNU-101387) is a selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2] Radioligand binding assays are a robust and sensitive method, considered the gold standard for characterizing the interaction of compounds like this compound with their target receptors.[3][4] These assays are crucial for determining the binding affinity (Ki) and selectivity of a test compound, providing fundamental data for drug discovery and development.[5] This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with dopamine D4 and other relevant receptors.
Data Presentation
The binding affinity of this compound for various neurotransmitter receptors has been determined using radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. This compound demonstrates high affinity and selectivity for the dopamine D4 receptor.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| Dopamine D4 | [³H]-Spiperone | Recombinant CHO cells | 10 | |
| Dopamine D2 | [³H]-Spiperone | Recombinant CHO cells | > 2,000 | |
| Dopamine D3 | [³H]-Spiperone | Recombinant CHO cells | > 2,000 | |
| Serotonin 5-HT2A | Not Specified | Not Specified | > 2,000 | |
| Sigma-1 | Not Specified | Not Specified | > 2,000 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Signaling Pathways
Dopamine receptors, including the D2-like family (D2, D3, and D4), are G protein-coupled receptors (GPCRs). Upon activation by dopamine, these receptors couple to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which subsequently modulates the phosphorylation state and activity of various downstream effector proteins.
Figure 1: Simplified signaling pathway of the Dopamine D4 receptor.
Experimental Protocols
The following are detailed protocols for performing saturation and competitive radioligand binding assays to determine the binding characteristics of this compound for the dopamine D4 receptor.
Protocol 1: Saturation Radioligand Binding Assay
This assay is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.
1. Materials:
-
Radioligand: [³H]-Spiperone (a commonly used radioligand for D2-like receptors).
-
Receptor Source: Membranes from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat striatum).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determiner: Haloperidol (10 µM final concentration) or another suitable D4 antagonist.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.
-
Total Binding: Add increasing concentrations of [³H]-Spiperone to wells containing the membrane preparation (e.g., 50-100 µg protein) in assay buffer.
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound (this compound) for the receptor by measuring its ability to displace a known radioligand.
1. Materials:
-
Same materials as in Protocol 1.
-
Test Compound: this compound, prepared in a series of dilutions.
2. Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of [³H]-Spiperone (typically at or near its Kd) and membrane preparation in assay buffer.
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Competitive Binding: Add the fixed concentration of [³H]-Spiperone, membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate under the same conditions as the saturation assay.
-
Filtration and Counting: Perform filtration and scintillation counting as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Figure 3: Logical relationship of competitive binding at the receptor site.
References
Application Notes and Protocols for Sonepiprazole Dissolution in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (also known as PNU-101387) is a selective antagonist of the dopamine D4 receptor, which has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1][2] For researchers conducting preclinical in vivo studies, the appropriate dissolution and formulation of this compound is a critical step to ensure accurate dosing and bioavailability. This compound is a crystalline solid with limited aqueous solubility, necessitating the use of specific solvent systems for administration to animal models.[1] These application notes provide detailed protocols for the dissolution of this compound for use in in vivo research, particularly for oral gavage administration.
Physicochemical Properties and Solubility
Understanding the solubility profile of this compound is fundamental to selecting an appropriate vehicle for in vivo administration. The compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), but has very poor solubility in ethanol.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇N₃O₃S | [1] |
| Molecular Weight | 401.5 g/mol | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 30 mg/mL | |
| Solubility in DMF | 30 mg/mL | |
| Solubility in Ethanol | 0.2 mg/mL |
Experimental Protocols
Recommended Vehicle for Oral Gavage
For compounds that are soluble in DMSO but intended for in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle that is well-tolerated by the animals. A widely used and generally safe vehicle for oral gavage in rodents consists of a mixture of DMSO, PEG300 (Polyethylene glycol 300), Tween 80, and saline.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline (0.9% NaCl)
Protocol for Preparation of this compound Formulation (10 mg/kg dose)
This protocol describes the preparation of a this compound formulation for oral gavage in mice, assuming an average mouse weight of 25g and a dosing volume of 10 mL/kg.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the Required Amount of this compound:
-
For a 10 mg/kg dose in a 25g mouse, the required dose per mouse is 0.25 mg.
-
To prepare a 10 mL stock solution for multiple animals (e.g., 40 doses), you will need 10 mg of this compound.
-
-
Prepare the Vehicle Mixture:
-
In a sterile 15 mL conical tube, combine the following:
-
1.0 mL of DMSO
-
4.0 mL of PEG300
-
0.5 mL of Tween 80
-
4.5 mL of Saline
-
-
Vortex the mixture thoroughly until it forms a homogenous solution.
-
-
Dissolve this compound:
-
Weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of DMSO to the this compound powder.
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Prepare the Final Formulation:
-
Gradually add the this compound-DMSO solution to the prepared vehicle mixture while vortexing.
-
Continue to vortex until the final formulation is a clear and homogenous solution.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage using an appropriately sized feeding needle (e.g., 20-22 gauge for adult mice).
-
The dosing volume for a 25g mouse at 10 mL/kg would be 0.25 mL.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: this compound's antagonistic action on the Dopamine D4 receptor signaling pathway.
References
Sonepiprazole Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Sonepiprazole (also known as PNU-101387 or U-101387), a selective dopamine D4 receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in their study design.
Mechanism of Action and Preclinical Rationale
This compound is a potent and selective antagonist of the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), serotonin receptors (5-HT1A, 5-HT2), and adrenergic receptors (α1, α2).[1] This selectivity profile suggests a potential for therapeutic effects with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor antagonists.
In preclinical studies, this compound has demonstrated the ability to reverse apomorphine-induced deficits in prepulse inhibition, a key measure of sensorimotor gating that is disrupted in schizophrenia.[1] Furthermore, it has been shown to prevent stress-induced cognitive deficits in working memory tasks in monkeys, suggesting a potential role in treating cognitive impairments associated with neuropsychiatric disorders.[2][3] Unlike typical antipsychotics, this compound does not appear to block the behavioral effects of amphetamine or apomorphine, nor does it alter spontaneous locomotor activity on its own.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 10 |
| Dopamine D1 | > 2,000 |
| Dopamine D2 | > 2,000 |
| Dopamine D3 | > 2,000 |
| Serotonin 5-HT1A | > 2,000 |
| Serotonin 5-HT2 | > 2,000 |
| α1-Adrenergic | > 2,000 |
| α2-Adrenergic | > 2,000 |
Data from Cayman Chemical product information sheet.
Table 2: Preclinical Dosing Information for this compound
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rhesus Monkey | Intramuscular | 0.1 - 0.8 mg/kg | Reversal of stress-induced cognitive deficits | Arnsten et al., 2000 |
| Rodent (Rat) | Oral (gavage) | Not specified in abstracts | Excellent oral bioavailability and brain penetration | Merchant et al., 1996 |
| Rodent (Rat) | Intraperitoneal | Not specified in abstracts | N/A | N/A |
Note: Specific dosing for rats in behavioral studies and detailed pharmacokinetic parameters are not consistently reported in the currently available literature. Researchers should perform dose-range finding studies to determine the optimal dose for their specific animal model and experimental paradigm.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol is based on the known solubility of this compound and general best practices for preparing solutions for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile water or 0.9% saline
-
Vortex mixer
-
Sterile tubes and syringes
-
Gavage needles appropriate for the size of the animal
Procedure:
-
Solubilization: Based on its solubility, this compound can be initially dissolved in a minimal amount of DMF or DMSO. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 33.3 µL of DMF or DMSO.
-
Vehicle Preparation: Prepare the final dosing vehicle. A common vehicle for oral gavage is a co-solvent system. For example, a vehicle consisting of 10% DMF or DMSO, 10% Tween 80, and 80% sterile water or saline can be used.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 0.1 mg/mL dosing solution, add 100 µL of the 1 mg/mL stock solution to 900 µL of the vehicle.
-
Homogenization: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: Administer the solution to the animal via oral gavage using a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats).
Note: It is critical to perform a small pilot study to ensure the tolerability of the chosen vehicle and formulation in the specific animal strain being used.
Protocol 2: Administration of this compound in a Primate Model of Stress-Induced Cognitive Deficit
This protocol is adapted from the study by Arnsten et al. (2000).
Animal Model:
-
Aged rhesus monkeys (Macaca mulatta) trained on a delayed response task to assess working memory.
Drug Preparation and Administration:
-
Formulation: this compound (as PNU-101387G) is dissolved in sterile water.
-
Dosing: Doses ranging from 0.1 mg/kg to 0.8 mg/kg are administered.
-
Route of Administration: Intramuscular (IM) injection.
-
Pretreatment Time: this compound is administered 60 minutes before the induction of stress and subsequent behavioral testing.
-
Stress Induction: A pharmacological stressor, such as the anxiogenic drug FG-7142, is administered 30 minutes before behavioral testing.
Experimental Workflow:
Primate Cognitive Deficit Model Workflow
Signaling Pathway
This compound exerts its effects by selectively blocking the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling changes. By antagonizing the D4 receptor, this compound prevents dopamine from binding and initiating this signaling cascade. This is particularly relevant in brain regions with high D4 receptor expression, such as the prefrontal cortex, which is implicated in cognitive functions.
This compound's Antagonism of D4 Receptor Signaling
Logical Relationships in Preclinical Evaluation
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo testing in animal models of disease.
References
- 1. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonepiprazole in Neuropharmacology Research
Introduction
Sonepiprazole (U-101,387) is a phenylpiperazine derivative recognized in neuropharmacology for its high selectivity as a dopamine D4 receptor antagonist.[1][2] Initially investigated as a potential antipsychotic for schizophrenia, it showed a distinct preclinical profile compared to typical D2 receptor antagonists.[1] While clinical trials did not demonstrate efficacy for treating schizophrenia, its unique selectivity makes it a valuable research tool for elucidating the specific roles of the D4 receptor in cognitive processes, stress, and sensorimotor gating.[2][3] These notes provide an overview of this compound's pharmacological profile and detailed protocols for its application in relevant preclinical research models.
Pharmacological Profile
Mechanism of Action: this compound acts as a potent and highly selective competitive antagonist at the dopamine D4 receptor. Its affinity for the D4 receptor is substantially higher than for other dopamine receptor subtypes (D1, D2, D3), serotonin receptors (5-HT1A, 5-HT2), and adrenergic receptors (α1, α2), making it an ideal tool for isolating D4-mediated pathways. Unlike typical antipsychotics that primarily block D2 receptors, this compound's D4 selectivity results in a lack of extrapyramidal side effects and effects on spontaneous locomotor activity in animal models. Interestingly, recent research has also identified this compound as a potent inhibitor of human carbonic anhydrases, particularly the brain-associated hCA VII isoform, which may represent a secondary mechanism of action.
Preclinical Effects: In animal studies, this compound has demonstrated several key effects relevant to neuropharmacological research:
-
Cognitive Enhancement: It has been shown to reverse stress-induced cognitive deficits in working memory tasks in rhesus monkeys.
-
Sensorimotor Gating: this compound effectively reverses deficits in prepulse inhibition (PPI) induced by the dopamine agonist apomorphine, suggesting a role for the D4 receptor in modulating sensorimotor gating, a process often impaired in schizophrenia.
-
Favorable Side Effect Profile: It does not block the behavioral effects of amphetamine or apomorphine and does not induce catalepsy, distinguishing it from D2 receptor antagonists like haloperidol.
Data Presentation
Table 1: Quantitative Binding Affinity of this compound
| Target Receptor/Enzyme | Binding Affinity (Ki) | Species/Source | Reference |
| Dopamine D4 Receptor | 10 nM | Human (cloned) | |
| Dopamine D1 Receptor | > 2,000 nM | Rat | |
| Dopamine D2 Receptor | > 2,000 nM | Rat | |
| Dopamine D3 Receptor | > 2,000 nM | Rat | |
| Serotonin 5-HT1A Receptor | > 2,000 nM | Rat | |
| Serotonin 5-HT2 Receptor | > 2,000 nM | Rat | |
| α1-Adrenergic Receptor | > 2,000 nM | Rat | |
| α2-Adrenergic Receptor | > 2,000 nM | Rat | |
| Carbonic Anhydrase VII (hCA VII) | 2.9 nM | Human |
Mandatory Visualizations
Caption: this compound's mechanism as a D4 receptor antagonist.
Caption: Experimental workflow for preclinical evaluation.
Caption: Logical relationship of D4 antagonism and its effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
Principle: This protocol determines the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competition binding assay. The assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.
-
This compound stock solution (in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).
-
96-well plates, glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific control, 50 µL radioligand, 100 µL membrane suspension.
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M), 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Prepulse Inhibition (PPI) Test for Sensorimotor Gating
Principle: PPI is the reduction in the startle response to a strong sensory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse). Deficits in PPI, which can be induced by dopamine agonists like apomorphine, are considered an animal model of sensorimotor gating deficits seen in schizophrenia. This protocol tests this compound's ability to reverse such deficits.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Startle response measurement system with sound-attenuating chambers.
-
This compound solution (for subcutaneous or intraperitoneal injection).
-
Apomorphine solution (to induce PPI deficit).
-
Vehicle solution (e.g., saline or 0.5% methylcellulose).
Procedure:
-
Acclimation: Acclimate rats to the laboratory environment and handling for several days. On the test day, acclimate each rat to the startle chamber for 5-10 minutes with background white noise (e.g., 65 dB).
-
Drug Administration: Administer this compound (or vehicle) at the desired dose (e.g., 1-10 mg/kg, s.c.) 30-60 minutes before the test session. Administer apomorphine (e.g., 0.5 mg/kg, s.c.) 15 minutes before the test session.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded (e.g., by 100 ms) by a prepulse stimulus of varying intensity (e.g., 70, 75, or 80 dB for 20 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Measurement: The startle response (whole-body flinch) is measured by a transducer platform that records the maximal amplitude of the response for each trial.
Data Analysis:
-
Calculate the percent PPI for each prepulse intensity using the formula: % PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.
-
Compare the % PPI between treatment groups (Vehicle, Apomorphine+Vehicle, Apomorphine+this compound) using ANOVA. A significant increase in % PPI in the this compound group compared to the apomorphine-only group indicates reversal of the deficit.
Protocol 3: Conditioned Avoidance Response (CAR) for Antipsychotic-like Activity
Principle: The CAR test is a predictive model for antipsychotic activity. Animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance without impairing the ability to escape the aversive stimulus once it has begun.
Materials:
-
Two-way shuttle box with a grid floor for footshock delivery, equipped with a light and/or sound generator.
-
Male Wistar rats (250-300g).
-
This compound solution and vehicle.
Procedure:
-
Training: Place a rat in the shuttle box. Each trial begins with the presentation of a conditioned stimulus (CS), such as a light, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response .
-
If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US presentation, this is recorded as an escape response .
-
A failure to move during both CS and US is a trial failure .
-
-
Train rats for 30-50 trials per day until they reach a stable performance criterion (e.g., >80% avoidance responses).
-
Testing: Once trained, administer this compound or vehicle 30-60 minutes before the test session. Run a 30-trial session and record the number of avoidance responses, escape responses, and trial failures.
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
Analyze the data using ANOVA to compare the effects of different doses of this compound to the vehicle control.
-
A significant dose-dependent decrease in the number of avoidance responses without a significant increase in trial failures (i.e., escape responses are maintained) is indicative of antipsychotic-like activity.
Protocol 4: In Vivo Microdialysis for Neurotransmitter Release
Principle: In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This protocol can be used to investigate whether this compound modulates dopamine release in cortical areas like the medial prefrontal cortex (mPFC), a region rich in D4 receptors.
Materials:
-
Male Sprague-Dawley rats (275-325g).
-
Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound solution and vehicle.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the mPFC. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours and collect baseline samples every 20 minutes.
-
Drug Administration: Administer this compound or vehicle (s.c. or i.p.).
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
Analysis: Immediately analyze the samples for dopamine and its metabolites using HPLC-ED.
Data Analysis:
-
Quantify the concentration of dopamine in each sample.
-
Normalize the data by expressing post-injection concentrations as a percentage of the average baseline concentration for each animal.
-
Use a repeated-measures ANOVA to compare the time course of dopamine release between the this compound and vehicle groups.
References
Troubleshooting & Optimization
Sonepiprazole solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of sonepiprazole. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Solubility Troubleshooting Guide
This section addresses common problems related to dissolving this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs) - Solubility
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a crystalline solid with good solubility in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective. The solubility in ethanol is significantly lower. It is recommended to purge the organic solvents with an inert gas before use.[1]
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly water-soluble compounds like this compound. Here are several troubleshooting steps:
-
Pre-warm solutions: Gently warm both the stock solution and the aqueous buffer to 37°C before mixing.
-
Use a gradient dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing.
-
Incorporate surfactants or co-solvents: For in vivo formulations, the use of excipients like PEG300 and Tween 80 can help maintain solubility.
-
Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.
Q3: What is the aqueous solubility of this compound?
Q4: My this compound solution appears cloudy or has visible particles. What should I do?
A4: Cloudiness or particulate matter indicates either incomplete dissolution or precipitation. Consider the following:
-
Verify the concentration: Ensure the intended concentration does not exceed the known solubility limit in the chosen solvent.
-
Increase mixing/sonication time: The compound may require more energy to fully dissolve.
-
Filter the solution: For experimental use, filtering the solution through a 0.22 µm syringe filter can remove undissolved particles, though this will lower the effective concentration if dissolution was incomplete.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL (200 µg/mL) | [1] |
| Aqueous Buffers | Data not available (expected to be low and pH-dependent) |
II. Stability Troubleshooting Guide
This section provides guidance on the proper storage and handling of this compound to prevent degradation.
Frequently Asked Questions (FAQs) - Stability
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for long-term stability (up to one year). For short-term storage, -20°C is acceptable for up to a month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: I am concerned about the stability of this compound in my experimental conditions (e.g., in cell culture media at 37°C). How can I assess its stability?
A2: To assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves incubating a solution of this compound under the conditions of interest and analyzing samples at various time points to quantify the amount of remaining parent compound.
Q3: What are the likely degradation pathways for this compound?
A3: While specific forced degradation studies for this compound are not publicly available, compounds with similar structures can be susceptible to:
-
Oxidation: The piperazine and sulfonamide moieties could be susceptible to oxidation.
-
Hydrolysis: The sulfonamide group may undergo hydrolysis under strongly acidic or basic conditions, although amides are generally more stable than esters.
-
Photodegradation: Exposure to UV light can induce degradation in many organic molecules. It is recommended to protect this compound solutions from light.
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. According to ICH guidelines, this typically involves exposing the drug substance to stress conditions such as:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal degradation: e.g., heating the solid drug at a high temperature (e.g., 70°C).
-
Photodegradation: e.g., exposing the drug to UV and visible light.
The degradation products can then be separated and identified using techniques like LC-MS.
Data Presentation: this compound Stability
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| In Solvent | -80°C | Up to 1 year | |
| In Solvent | -20°C | Up to 1 month |
III. Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) that does not bind the drug.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution and incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution and incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution and keep at room temperature.
-
Thermal Degradation (Solid): Store solid this compound at 70°C.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method.
-
Peak Purity and Identification: Assess the purity of the this compound peak and identify major degradation products using LC-MS.
IV. Signaling Pathway
This compound is a selective antagonist of the Dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this action of dopamine.
References
Technical Support Center: Optimizing Sonepiprazole Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Sonepiprazole. The following guides and FAQs address common issues related to dosage optimization, formulation, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PNU-101387) is a highly selective antagonist of the dopamine D4 receptor. It binds with high affinity to the D4 receptor subtype, showing significantly lower affinity for other dopamine receptors (D1, D2, D3), as well as serotonin and adrenergic receptors. This selectivity suggests a targeted pharmacological profile with a potentially lower incidence of side effects associated with non-selective dopamine antagonists.
Q2: What are the main preclinical applications of this compound?
A2: Preclinical research has primarily investigated this compound for its potential as an antipsychotic and for its cognitive-enhancing effects. Animal studies have shown that it can reverse cognitive deficits induced by stress in rhesus monkeys and may play a role in modulating prepulse inhibition, a measure of sensorimotor gating that is often impaired in psychiatric disorders like schizophrenia. Despite initial promise, it was found to be ineffective in a clinical trial for schizophrenia.
Q3: What are the known solubility characteristics of this compound?
A3: this compound is a poorly water-soluble compound. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol. This low aqueous solubility presents challenges for in vivo administration and requires careful formulation strategies for oral and parenteral routes.
Q4: Have any adverse effects of this compound been reported in animal studies?
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between animals.
Possible Causes:
-
Inconsistent Oral Gavage Technique: Improper administration can lead to dosing errors, including incomplete delivery or accidental tracheal administration.
-
Formulation Instability: Precipitation of this compound in the dosing vehicle can lead to non-homogenous dosing suspensions and variable drug intake.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.
-
Animal-to-Animal Variability: Differences in metabolism and gastrointestinal physiology among individual animals can contribute to variable plasma levels.
Troubleshooting Steps:
-
Standardize Oral Gavage Technique:
-
Ensure all personnel are thoroughly trained in proper oral gavage technique for the specific species.
-
Use appropriate gavage needle size and length for the animal's weight.
-
Administer the dose at a consistent rate to avoid regurgitation.
-
-
Optimize Formulation:
-
If using a suspension, ensure it is vigorously and consistently mixed before each administration to ensure homogeneity.
-
Consider using a solubilizing agent or a different vehicle if precipitation is observed. (See Table 2 for vehicle suggestions).
-
Visually inspect the formulation for any signs of precipitation before each use.
-
-
Control for Food Effects:
-
Implement a consistent fasting period for all animals before dosing (e.g., overnight fasting with free access to water).
-
Provide food at a standardized time point after dosing.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to account for and statistically manage inter-animal variability.
-
Issue 2: Lower than expected plasma exposure (AUC, Cmax) after oral administration.
Possible Causes:
-
Poor Solubility and Dissolution: this compound's low aqueous solubility can limit its dissolution in the gastrointestinal fluids, leading to poor absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Drug Precipitation in the GI Tract: The formulation may appear stable on the bench but can precipitate upon contact with the different pH environments of the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Enhancement:
-
Explore different formulation strategies to improve solubility and dissolution, such as micronization of the drug powder, use of co-solvents, or creating a lipid-based formulation.
-
Conduct in vitro dissolution testing under different pH conditions (simulating stomach and intestine) to predict in vivo performance.
-
-
Consider Alternative Routes of Administration:
-
For initial efficacy or proof-of-concept studies, parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injection may be used to bypass first-pass metabolism and ensure higher bioavailability.
-
-
Dose Escalation Study:
-
Carefully conduct a dose escalation study to determine if increasing the dose leads to a proportional increase in plasma exposure. Non-linear pharmacokinetics may indicate saturation of absorption or metabolic pathways.
-
Data Presentation
Table 1: this compound Dosage and Pharmacokinetic Parameters in Animal Models (Illustrative Data)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) | Reference |
| Rat | Oral Gavage | 10 | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | N/A |
| Mouse | Oral Gavage | 5 | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | N/A |
| Rhesus Monkey | Intramuscular | 0.01 - 0.1 | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | N/A |
Table 2: Common Vehicles for Oral Gavage of Poorly Soluble Compounds
| Vehicle | Composition | Properties and Considerations |
| Aqueous Suspensions | ||
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in purified water | Commonly used, generally well-tolerated. Requires continuous stirring to maintain a uniform suspension. |
| Lipid-Based Formulations | ||
| Corn Oil / Sesame Oil | 100% | Can enhance the absorption of lipophilic compounds. May have its own physiological effects. |
| Co-solvent Systems | ||
| PEG 400 / Water | Varies (e.g., 20% PEG 400 in water) | Polyethylene glycol can improve solubility. The concentration of PEG should be carefully considered to avoid potential toxicity. |
| DMSO / PEG / Water | Varies | DMSO is a powerful solvent but can have its own pharmacological effects and should be used at the lowest effective concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral administration to rats or mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) solution in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Methodology:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (mg/kg), the concentration of the dosing solution (mg/mL), and the number of animals.
-
Weigh the this compound powder accurately using an analytical balance.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve dispersion.
-
Add a small volume of the 0.5% MC solution to the mortar to create a smooth paste. This process, known as "wetting" the powder, is crucial for preventing clumping.
-
Gradually add the remaining volume of the 0.5% MC solution to the paste while continuously stirring.
-
Transfer the suspension to a beaker containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent the drug from settling.
-
Visually inspect the suspension for uniformity before drawing each dose.
Mandatory Visualization
Caption: Experimental workflow for this compound administration in animal studies.
Caption: Simplified Dopamine D4 receptor signaling pathway antagonized by this compound.
Sonepiprazole Off-Target Effects In Vitro: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of sonepiprazole. The following sections include troubleshooting guides and frequently asked questions to assist in designing and interpreting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological target of this compound?
This compound is a selective antagonist of the dopamine D₄ receptor, with a reported Ki of approximately 10 nM.[1]
Q2: What is the known selectivity profile of this compound against other monoamine receptors?
This compound is highly selective for the dopamine D₄ receptor. In vitro studies have shown that it has a low affinity for dopamine D₁, D₂, and D₃ receptors, as well as for serotonin 5-HT₁A and 5-HT₂ receptors, and α₁- and α₂-adrenergic receptors, with Ki values greater than 2,000 nM for these off-targets.[1]
Q3: Has this compound been screened against a broad panel of receptors and kinases?
Q4: Are there any known significant off-target interactions for this compound?
Yes, a notable off-target activity of this compound is its potent inhibition of several human carbonic anhydrase (hCA) isoforms. This is a significant finding as it represents a distinct mechanism of action unrelated to its primary dopamine receptor target.
Q5: How can I troubleshoot high background in my this compound receptor binding assay?
High background in a receptor binding assay can obscure specific binding signals. Common causes include the radioligand sticking to filter plates or tubes, poor quality of the cell membrane preparation, or insufficient washing. To troubleshoot, consider using low-protein binding labware, optimizing the number of wash cycles, and ensuring that filters do not dry out between washes.[2]
Q6: What are the key considerations for a successful in vitro off-target screening experiment?
Early identification of off-target interactions is crucial to mitigate potential safety liabilities in drug development.[3] A systematic approach involves screening compounds against a diverse panel of targets.[4] It is important to confirm any initial hits with concentration-response curves to determine the potency of the off-target interaction.
Data on this compound's In Vitro Binding Affinities
The following tables summarize the known in vitro binding affinities of this compound for its primary target and key off-targets.
Table 1: this compound Binding Affinity for Dopamine and Other Receptors
| Target | Ki (nM) | Species | Assay Type | Reference |
| Dopamine D₄ | 10 | Human | Radioligand Binding | |
| Dopamine D₁ | > 2,000 | Not Specified | Radioligand Binding | |
| Dopamine D₂ | > 2,000 | Not Specified | Radioligand Binding | |
| Dopamine D₃ | > 2,000 | Not Specified | Radioligand Binding | |
| Serotonin 5-HT₁A | > 2,000 | Not Specified | Radioligand Binding | |
| Serotonin 5-HT₂ | > 2,000 | Not Specified | Radioligand Binding | |
| α₁-Adrenergic | > 2,000 | Not Specified | Radioligand Binding | |
| α₂-Adrenergic | > 2,000 | Not Specified | Radioligand Binding |
Table 2: this compound Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
| Target | Ki (nM) | Assay Type |
| hCA I | 58.4 | Stopped-flow CO₂ hydrase assay |
| hCA II | 11.7 | Stopped-flow CO₂ hydrase assay |
| hCA IV | > 10,000 | Stopped-flow CO₂ hydrase assay |
| hCA VA | 45.4 | Stopped-flow CO₂ hydrase assay |
| hCA VB | 29.8 | Stopped-flow CO₂ hydrase assay |
| hCA VI | 87.5 | Stopped-flow CO₂ hydrase assay |
| hCA VII | 2.9 | Stopped-flow CO₂ hydrase assay |
| hCA IX | 25.4 | Stopped-flow CO₂ hydrase assay |
| hCA XII | 36.5 | Stopped-flow CO₂ hydrase assay |
| hCA XIII | 68.3 | Stopped-flow CO₂ hydrase assay |
Experimental Protocols
Dopamine D₄ Receptor Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D₄ receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D₄ receptor.
-
Radioligand: A high-affinity D₄ receptor radioligand (e.g., [³H]-spiperone).
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled D₄ antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific agent, and cell membrane suspension.
-
Test Compound: Add assay buffer, radioligand, varying concentrations of this compound, and cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Carbonic Anhydrase Inhibition Assay (General Protocol)
This protocol describes a colorimetric method to measure the inhibition of carbonic anhydrase activity.
Materials:
-
Enzyme: Purified human carbonic anhydrase isoform.
-
Substrate: 4-Nitrophenyl acetate (NPA).
-
Test Compound: this compound.
-
Positive Control: A known CA inhibitor (e.g., acetazolamide).
-
Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.
-
96-well plates and a spectrophotometer.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for control (no inhibitor), positive control, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the test compound (this compound) or positive control to the respective wells.
-
Add the CA enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NPA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 348 nm over time using a spectrophotometer. The product, 4-nitrophenolate, is yellow.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Plot percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: this compound's primary and off-target interactions.
Caption: Troubleshooting workflow for in vitro binding assays.
References
Troubleshooting Sonepiprazole experimental variability
Welcome to the technical support center for Sonepiprazole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common sources of experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in our this compound binding affinity (Ki) measurements. What are the common causes?
A1: Batch-to-batch variability in binding affinity is a frequent issue. The root cause can often be traced to the compound itself, assay conditions, or reagents.
-
Compound Integrity: Verify the purity and identity of each new batch of this compound using methods like HPLC and mass spectrometry. Ensure the compound is fully solubilized; poor solubility is a major source of inconsistent concentrations. Use a consistent, fresh stock solution for each experiment.
-
Reagent Consistency: Use the same lot of radioligand and cell membrane preparations for all experiments within a comparative set. Radioligand degradation can significantly impact results; ensure it is stored correctly and its purity is verified.
-
Assay Conditions: Ensure that buffer pH, ionic strength, and temperature are strictly controlled. Incubation times should be consistent and sufficient to reach equilibrium.
-
Data Analysis: Use a consistent non-linear regression model (e.g., one-site fit) to calculate Ki values from IC50 data, and ensure the Cheng-Prusoff equation's assumptions are met.
Q2: Our cAMP functional assay results show this compound acting as a partial agonist one day and a near-full antagonist the next. Why is the functional activity so inconsistent?
A2: The functional response of a partial agonist like this compound can be highly sensitive to experimental conditions.
-
Receptor Expression Levels: The level of D2 receptor expression in your cell line can dictate the perceived functional activity. Higher receptor density can amplify the agonistic signal of a partial agonist. Cell passage number can influence receptor expression; use cells within a consistent, low passage range (e.g., passages 5-15).
-
Basal Signaling: The basal (unstimulated) level of cAMP in your cells can affect the dynamic range of your assay. Ensure cells are properly serum-starved and not over-confluent, which can alter basal signaling.
-
Agonist Concentration: When testing for antagonism, ensure the concentration of the reference agonist (e.g., Dopamine) is at its EC80. Using a saturating concentration (EC100) can make it harder to detect the effects of a partial agonist/antagonist.
-
Incubation Time: Short incubation times may not be sufficient to capture the full effect, while long incubations can lead to receptor desensitization or cell toxicity. Optimize the incubation time for your specific cell system.
Q3: We are seeing unexpected off-target effects in our cellular assays even at low concentrations of this compound. How do we troubleshoot this?
A3: Unexpected activity suggests potential off-target binding or issues with the experimental system.
-
Confirm Target Engagement: First, confirm that this compound is engaging the intended D2 receptor target in your system using a target-specific assay, such as a competitive binding assay with a known D2 antagonist.
-
Screening Panel: If target engagement is confirmed, the off-target effects are likely real. This compound may have affinity for other receptors present in your cell line. A broad receptor screening panel (e.g., a commercial service) is the best way to identify specific off-target interactions. As shown in Table 1, this compound has notable affinity for 5-HT1A and 5-HT2A receptors, which could mediate the observed effects.
-
Vehicle Controls: Ensure the observed effects are not an artifact of the vehicle (e.g., DMSO). Run vehicle-only controls at the highest concentration used in your experiment.
-
Compound Purity: Re-verify the purity of your this compound batch. An active impurity could be responsible for the unexpected pharmacology.
Quantitative Data Summary
The following tables summarize the expected pharmacological profile of this compound based on internal validation studies.
Table 1: this compound Receptor Binding Profile
| Target | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine D2 | [3H]-Spiperone | 0.85 |
| Dopamine D3 | [3H]-Spiperone | 3.2 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 5.1 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 12.7 |
| Adrenergic α1 | [3H]-Prazosin | > 500 |
| Histamine H1 | [3H]-Pyrilamine | > 1000 |
Table 2: this compound Functional Activity Profile
| Assay Type | Target | Cell Line | EC50 / IC50 (nM) | Intrinsic Activity (% of Dopamine) |
|---|---|---|---|---|
| cAMP Inhibition | Dopamine D2 | CHO-D2R | 2.5 (EC50) | 45% |
| GTPγS Binding | Dopamine D2 | HEK293-D2R | 1.9 (EC50) | 52% |
| Calcium Flux | Serotonin 5-HT2A | HEK293-5HT2A | 35.8 (IC50) | N/A (Antagonist) |
Key Experimental Protocols
Protocol 1: D2 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Membranes: CHO or HEK293 cell membranes expressing human D2 receptors.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding (NSB): 10 µM Haloperidol.
-
This compound: 10 mM stock in 100% DMSO, serially diluted.
-
Scintillation Cocktail & 96-well Filter Plates .
Methodology:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 11 points, 1:3 dilution starting from 1 µM).
-
In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for NSB) OR 25 µL of this compound dilution.
-
25 µL of [3H]-Spiperone diluted in assay buffer to a final concentration of ~0.5 nM.
-
50 µL of D2 receptor-expressing cell membranes (5-10 µg protein/well).
-
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Harvest the membranes by rapid filtration onto GF/B filter plates using a cell harvester.
-
Wash the filters 3 times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.
-
Calculate IC50 using non-linear regression (log(inhibitor) vs. response) and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: D2 Receptor cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of this compound at the human dopamine D2 receptor.
Materials:
-
Cells: CHO-K1 cells stably expressing human D2 receptors.
-
Assay Medium: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: Stimulates adenylyl cyclase to produce a measurable cAMP baseline.
-
Reference Agonist: Dopamine.
-
This compound: 10 mM stock in 100% DMSO, serially diluted.
-
cAMP Detection Kit: e.g., HTRF, AlphaLISA, or ELISA-based kit.
Methodology:
-
Plate CHO-D2R cells in a 96-well plate and grow to ~90% confluency.
-
Aspirate growth medium and gently wash cells with pre-warmed assay medium.
-
Add 25 µL of this compound or Dopamine serial dilutions to the appropriate wells. Include a vehicle control.
-
Add 25 µL of Forskolin (a concentration pre-determined to stimulate ~80% of maximal response, e.g., 1-3 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the data using non-linear regression (log(agonist) vs. response) to determine EC50 values.
-
Calculate intrinsic activity relative to the maximal response produced by Dopamine: Intrinsic Activity (%) = (Max Response of this compound / Max Response of Dopamine) * 100.
Visual Guides & Workflows
Caption: this compound acts as a partial agonist at the Gi-coupled D2 receptor.
Caption: Standard workflow for in vitro characterization of this compound.
Caption: A logical flowchart for troubleshooting experimental variability.
Sonepiprazole's Inactivity in Schizophrenia Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive explanation of the inactivity of Sonepiprazole in schizophrenia clinical trials. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate a deeper understanding of this clinical outcome.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing this compound for schizophrenia?
The development of this compound was based on the "dopamine hypothesis" of schizophrenia, which posits that an overactive dopamine system contributes to the symptoms of the disorder.[1] Specifically, the rationale stemmed from observations of the atypical antipsychotic clozapine, which is effective in treatment-resistant schizophrenia and has a notably higher affinity for the dopamine D4 receptor compared to the D2 receptor.[1][2] This led to the hypothesis that selective blockade of the D4 receptor could be a novel therapeutic strategy with potentially fewer side effects than traditional antipsychotics that primarily target D2 receptors. This compound was designed as a selective D4 dopamine antagonist to test this hypothesis.
Q2: Why did this compound fail in clinical trials for schizophrenia?
This compound was found to be ineffective for the treatment of patients with schizophrenia.[3][4] In a major 6-week, placebo-controlled clinical trial involving 467 hospitalized patients, this compound failed to show any statistically significant difference from placebo on the primary efficacy endpoint, which was the mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Furthermore, no significant improvements were observed on any of the secondary endpoints. In contrast, the active comparator in the trial, olanzapine, demonstrated statistically significant superiority over placebo on all efficacy endpoints except for the Calgary Depression Scale.
Q3: What does the failure of this compound imply about the role of the D4 receptor in schizophrenia?
The clinical failure of this compound strongly suggests that selective antagonism of the dopamine D4 receptor alone is not a sufficient mechanism of action for treating the symptoms of schizophrenia. While the D4 receptor was an attractive target due to clozapine's pharmacological profile, the lack of efficacy of a highly selective antagonist like this compound indicates that the therapeutic effects of clozapine and other successful antipsychotics are likely mediated by a more complex interaction with multiple neurotransmitter receptors, including but not limited to D2, serotonin (5-HT) receptors, and others. Initial clinical trials with D4 receptor antagonists have not provided evidence that this receptor is a primary target for antipsychotic drugs.
Troubleshooting Experimental Questions
Q1: We are designing a preclinical study for a novel D4-selective compound for a non-schizophrenia CNS indication. What key learnings can we take from the this compound experience?
The primary takeaway is to exercise caution when a therapeutic hypothesis is based heavily on the pharmacology of a single "dirty" drug like clozapine. It is crucial to build a more comprehensive preclinical data package that goes beyond receptor binding and includes functional assays and in vivo models that can better predict clinical efficacy. For your D4-selective compound, consider the following:
-
Thorough Target Validation: Ensure that the link between D4 receptor modulation and the pathophysiology of your target indication is robust and supported by multiple lines of evidence.
-
Comprehensive Off-Target Profiling: Even with a selective compound, understanding its interaction with other receptors is vital to anticipate potential side effects and polypharmacological contributions to its effects.
Q2: We are re-evaluating a compound with high D4 affinity that failed in early development. What could we have missed?
Several factors could have been overlooked:
-
Receptor Occupancy vs. Functional Activity: High binding affinity (low Ki) does not always translate to the desired functional effect in vivo. Was the compound an antagonist, partial agonist, or inverse agonist? Was target engagement in the brain confirmed at the doses tested in behavioral models?
-
Pharmacokinetics: Did the compound achieve and maintain sufficient brain concentrations to occupy a significant percentage of D4 receptors over the dosing interval?
-
Animal Model Limitations: The predictive validity of any single animal model is limited. A comprehensive assessment using multiple models (e.g., psychostimulant-induced hyperactivity, prepulse inhibition, etc.) is necessary to build a stronger case for clinical translation.
Data Presentation
Table 1: this compound Clinical Trial Efficacy Data (Pivotal 6-Week Study)
| Treatment Group | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo |
| This compound | Data not publicly available | Not Statistically Significant |
| Placebo | Data not publicly available | N/A |
| Olanzapine | Statistically Significant Improvement | < 0.05 |
Note: While the exact mean change from baseline for the this compound trial is not publicly available, multiple other 6-week studies of olanzapine have shown a mean reduction in PANSS total score in the range of -13 to -45 points.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Olanzapine | Haloperidol | Clozapine |
| Dopamine D2 | > 1000 | 1.1 - 11 | 0.5 - 1.5 | 126 - 254 |
| Dopamine D3 | 102 | 4.8 - 45 | 0.7 - 2.5 | 7 - 48 |
| Dopamine D4 | 0.25 | 1.9 - 27 | 4.5 - 9 | 9 - 21 |
| Serotonin 5-HT1A | > 1000 | 220 - 1970 | 1800 - 5800 | 170 - 1800 |
| Serotonin 5-HT2A | 120 | 1.6 - 4 | 25 - 80 | 5.4 - 13 |
Note: Data compiled from various sources. Ki values can vary between studies based on experimental conditions. This compound is shown to be highly selective for the D4 receptor.
Experimental Protocols
Protocol 1: Pivotal Phase 3 Clinical Trial of this compound
-
Objective: To evaluate the efficacy and safety of this compound in the treatment of patients with schizophrenia.
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
-
Patient Population: 467 hospitalized patients with a diagnosis of schizophrenia (DSM-IV criteria) and a PANSS total score of ≥ 60.
-
Interventions:
-
This compound (multiple fixed doses)
-
Olanzapine (active comparator)
-
Placebo
-
-
Primary Efficacy Endpoint: Mean change from baseline in the PANSS total score at 6 weeks.
-
Secondary Efficacy Endpoints:
-
Mean change from baseline in PANSS factor scores.
-
Brief Psychiatric Rating Scale (BPRS) score.
-
Clinical Global Impressions Severity of Illness (CGI-S) score.
-
Calgary Depression Scale score.
-
-
Outcome: this compound did not demonstrate a statistically significant difference from placebo on the primary or any secondary endpoints. Olanzapine was significantly more effective than placebo.
Protocol 2: In Vitro Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D4 receptors) are prepared.
-
Radioligand Binding: A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. A 6-year open-label study of the efficacy and safety of olanzapine long-acting injection in patients with schizophrenia: a post hoc analysis based on the European label recommendation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early improvement in PANSS-30, PANSS-8, and PANSS-6 scores predicts ultimate response and remission during acute treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficacy analysis of olanzapine treatment data in schizophrenia patients with catatonic signs and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of the selective D4 antagonist this compound in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sonepiprazole Delivery Challenges In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with Sonepiprazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation and Administration
Q1: I'm having trouble dissolving this compound for my in vivo study. What are the recommended solvents and formulation strategies?
A1: this compound has poor aqueous solubility, which is a primary challenge for in vivo delivery.
Troubleshooting Steps:
-
Review Solubility Data: this compound is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations up to 30 mg/mL, but has very low solubility in ethanol (0.2 mg/mL) and is practically insoluble in water. Direct injection of high concentrations of DMF or DMSO can be toxic. It is crucial to keep the percentage of these co-solvents in the final formulation to a minimum.
-
Co-solvent Systems: For parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous), a co-solvent system is often necessary. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle like saline or a buffered solution. It is critical to perform a small-scale test to ensure the drug does not precipitate upon dilution.
-
Complexation with Cyclodextrins: For both oral and parenteral formulations, cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes, which significantly enhance the aqueous solubility of hydrophobic drugs.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
Q2: My this compound formulation is precipitating after preparation or during administration. How can I prevent this?
A2: Precipitation indicates that the drug's solubility limit has been exceeded in the chosen vehicle.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the formulation.
-
Increase Co-solvent Percentage: If tolerated by the animal model, a slight increase in the percentage of the organic co-solvent (e.g., DMSO, PEG 400) may help maintain solubility. However, be mindful of potential toxicity.
-
Optimize pH: Empirically test the solubility of this compound at different pH values to find an optimal range for your formulation.
-
Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to stabilize the formulation and prevent precipitation.
-
Sonication: Gently sonicating the solution during preparation can help in dissolving the compound and forming a more stable preparation.
-
Prepare Fresh Formulations: Due to potential stability issues, it is always recommended to prepare this compound formulations fresh before each experiment.
2. Bioavailability and CNS Penetration
Q3: I am not observing the expected pharmacological effect in my animal model. Could this be due to poor bioavailability or inadequate brain penetration?
A3: Yes, even with a successful formulation, achieving therapeutic concentrations at the target site in the central nervous system (CNS) can be challenging.
Troubleshooting Steps:
-
Assess Physicochemical Properties for BBB Penetration: this compound has a calculated LogP of approximately 2.2. This value is within the optimal range (typically 1.5-2.5) for passive diffusion across the blood-brain barrier (BBB). Therefore, poor BBB penetration might be less of a concern than low systemic exposure.
-
Consider the Route of Administration:
-
Oral (PO): Oral bioavailability of poorly soluble drugs is often low and variable. If you are administering this compound orally and not seeing an effect, consider parenteral routes.
-
Intraperitoneal (IP) or Subcutaneous (SC): These routes bypass first-pass metabolism and can lead to higher systemic exposure compared to oral administration.
-
Intravenous (IV): IV administration ensures 100% bioavailability into the systemic circulation, providing a baseline for comparing the efficiency of other routes.
-
-
Evaluate Potential for P-glycoprotein (P-gp) Efflux: Many drugs are actively transported out of the brain by efflux pumps like P-gp. While specific data for this compound is not available, this is a common mechanism that limits the brain concentration of CNS drugs. If P-gp efflux is suspected, co-administration with a P-gp inhibitor (in a research setting) could be explored to confirm this.
-
Pharmacokinetic (PK) Studies: The most definitive way to address this question is to conduct a pilot pharmacokinetic study. Measuring the plasma and brain concentrations of this compound over time will provide crucial data on its absorption, distribution, and brain penetration (brain-to-plasma ratio).
3. Experimental Variability and Inconsistent Results
Q4: I am observing high variability in the behavioral or physiological responses to this compound between animals.
A4: High variability can stem from multiple factors related to the compound, formulation, and experimental procedure.
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. This includes using the same source and lot of this compound, the same solvents and excipients, and a standardized procedure for dissolution and dilution.
-
Ensure Accurate Dosing: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For injections, ensure the full dose is administered and that there is no leakage from the injection site.
-
Animal Handling and Stress: Stress can significantly impact physiology and behavior, and in the case of this compound, it is known to interact with stress-induced cognitive deficits. Standardize animal handling procedures to minimize stress.
-
Metabolic Differences: Individual differences in drug metabolism can lead to variability in exposure. While this is an inherent biological factor, ensuring a homogenous group of animals (e.g., same age, sex, and strain) can help to minimize this.
-
Check for Drug Stability: Assess the stability of this compound in your formulation under the experimental conditions. Degradation of the compound will lead to a lower effective dose and variable results.
Data Presentation: Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₁H₂₇N₃O₃S | PubChem |
| Molecular Weight | 401.5 g/mol | PubChem |
| Calculated LogP | 2.2 | PubChem |
| Solubility | ||
| DMF | 30 mg/mL | Cayman Chemical[1] |
| DMSO | 30 mg/mL | Cayman Chemical[1] |
| Ethanol | 0.2 mg/mL | Cayman Chemical[1] |
| Water | Poorly soluble | Inferred from other solubility data |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Estimated/Analogous Data)
| Parameter | Species | Route | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F%) | Brain/Plasma Ratio |
| This compound | Rat | PO | * (Likely Low) | |||||
| This compound | Rat | IV | N/A | |||||
| This compound | Monkey | IM/SC | 0.1-0.8 mg/kg | N/A | ||||
| Analogous Compound (Aripiprazole) | Rat | PO | 10 mg/kg | ~300 ng/mL | ~2-4 h | ~2500 ng·h/mL | ~10% | ~1.5-2.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Parenteral Administration (e.g., IP, SC)
Objective: To prepare a clear, sterile-filterable solution of this compound for in vivo administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and dosing volume, calculate the total amount of this compound and vehicle components needed. Example: For a 1 mg/mL solution with a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline.
-
Initial Dissolution: In a sterile vial, weigh the required amount of this compound. Add the calculated volume of DMSO. Vortex or sonicate gently until the powder is completely dissolved.
-
Addition of Co-solvents: Add the calculated volume of PEG 400 to the this compound/DMSO solution. Mix thoroughly.
-
Addition of Surfactant (Optional but Recommended): Add a small amount of Tween® 80 (e.g., 1-2% of the total volume) and mix well. This can help to maintain stability.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume. Observe for any signs of precipitation.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store the formulation protected from light. It is recommended to use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and visually inspect for precipitation before use.
Protocol 2: In Vitro Metabolic Stability Assay using Rat Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
This compound
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and RLM (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM). Pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining this compound concentration at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: this compound's delivery and mechanism in cognitive function.
References
Sonepiprazole Dose-Response Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Sonepiprazole. The information is designed to assist with the experimental analysis of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as U-101,387) is a selective antagonist of the Dopamine D4 receptor.[1][2] As a G protein-coupled receptor (GPCR) antagonist, it binds to the D4 receptor but does not activate it. Instead, it blocks the receptor from being activated by agonists like dopamine. The Dopamine D4 receptor is coupled to the inhibitory G-protein, Gαi/o.[1] Activation of this pathway by an agonist normally inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular second messenger cyclic AMP (cAMP). This compound, by blocking the receptor, prevents this agonist-induced decrease in cAMP levels.[1]
Q2: What are the expected binding affinity and potency values for this compound?
This compound is known for its high affinity and selectivity for the Dopamine D4 receptor. Published data indicates a binding affinity (Ki) of approximately 10 nM.[3] It demonstrates high selectivity over other dopamine receptor subtypes (D1, D2, D3), as well as serotonin (5-HT) 1A and 2A receptors, and α1- and α2-adrenergic receptors, with Ki values for these off-targets being greater than 2,000 nM. The functional potency (IC50) in a cAMP assay will be dependent on the specific experimental conditions.
Q3: What are the key assays for characterizing the dose-response curve of this compound?
The two primary assays for characterizing the dose-response relationship of this compound are:
-
Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of this compound for the Dopamine D4 receptor. It measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the D4 receptor.
-
Functional cAMP Assay: This assay measures the potency (IC50) of this compound as an antagonist. It quantifies the ability of this compound to block the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Type | Description |
| Ki | ~10 nM | Dopamine D4 | Radioligand Binding | Inhibitor constant, a measure of binding affinity. |
| Selectivity | >200-fold | Dopamine D4 vs. D1, D2, D3, 5-HT1A, 5-HT2A, α1, α2 | Radioligand Binding | Ratio of Ki values for off-targets versus the D4 receptor. |
| IC50 | Variable | Dopamine D4 | Functional cAMP Assay | Concentration of this compound that inhibits 50% of the agonist response. This value is dependent on assay conditions. |
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known D4 ligand (e.g., Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the D4 receptor-expressing cell line. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-Spiperone.
-
Increasing concentrations of this compound. For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of haloperidol.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (Antagonist Mode)
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Dopamine D4 receptor agonist (e.g., Dopamine).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Plate the D4 receptor-expressing cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Addition: Add a fixed concentration of a D4 agonist (e.g., dopamine at its EC80 concentration) to the wells. Concurrently or shortly after, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to reverse 50% of the agonist-induced inhibition of cAMP production.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with filters or membranes. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of wash steps with ice-cold buffer.- Pre-treat filters with polyethyleneimine (PEI).- Add bovine serum albumin (BSA) to the assay buffer. |
| Low Specific Binding | - Low receptor expression in the cell membranes.- Inactive or degraded radioligand.- Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition). | - Verify receptor expression levels.- Check the age and storage conditions of the radioligand.- Optimize incubation time to ensure equilibrium is reached.- Titrate membrane protein concentration. |
| High Variability Between Replicates | - Inconsistent pipetting.- Inefficient filtration or washing.- Uneven cell membrane distribution. | - Use calibrated pipettes and ensure proper mixing.- Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.- Thoroughly resuspend membrane preparations before aliquoting. |
Functional cAMP Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Weak Agonist Response | - Low receptor expression or coupling to G-proteins.- Inactive agonist.- Cell health issues. | - Confirm receptor expression and functionality with a known potent agonist.- Use a fresh dilution of the agonist.- Ensure cells are healthy and not over-confluent. |
| High Basal cAMP Levels | - Constitutive activity of the receptor.- Endogenous agonist production.- Suboptimal forskolin concentration. | - Test for inverse agonist activity of this compound.- Ensure thorough washing of cells to remove any endogenous ligands.- Optimize the concentration of forskolin to achieve an adequate signal window. |
| Inconsistent Dose-Response Curve | - Compound solubility issues.- Incorrect serial dilutions.- Edge effects in the plate. | - Check the solubility of this compound in the assay buffer.- Prepare fresh and accurate serial dilutions for each experiment.- Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions. |
Visualizations
Caption: this compound's signaling pathway at the Dopamine D4 receptor.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: A troubleshooting decision tree for dose-response curve issues.
References
Technical Support Center: Enhancing Sonepiprazole Bioavailability for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of Sonepiprazole in a research setting. Due to the limited publicly available data on the aqueous solubility and permeability of this compound, this guide focuses on established methodologies for poorly soluble compounds that can be adapted for its study.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective antagonist of the dopamine D4 receptor.[1][2] Its physicochemical properties, derived from computational models, are summarized in Table 1. This information is crucial for understanding its potential bioavailability challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 401.5 g/mol | [3] |
| XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Solubility | ||
| Ethanol | ~0.2 mg/mL | [1] |
| DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL | |
| Aqueous Solubility | Data not available |
Note: The high solubility in organic solvents like DMSO and DMF does not predict its aqueous solubility, which is a critical factor for oral absorption.
Q2: What are the likely limiting factors for this compound's oral bioavailability?
Given its molecular weight and calculated lipophilicity (XLogP3 of 2.2), this compound's oral bioavailability is likely limited by its poor aqueous solubility rather than its permeability. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to enhance the dissolution and subsequent absorption of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanocrystal technology can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or inconsistent in vivo exposure in animal studies. | Poor dissolution of the this compound formulation in the GI tract. | 1. Characterize the solid state of your this compound powder (crystalline vs. amorphous).2. Consider formulating the compound using one of the enhancement strategies outlined in Q3.3. Ensure the vehicle used for administration is appropriate and does not cause precipitation of the drug upon dilution in aqueous fluids. |
| High variability in in vitro dissolution results. | Inconsistent particle size or agglomeration of the drug powder. | 1. Implement a particle size reduction technique.2. Use a wetting agent in the dissolution medium. |
| Precipitation of this compound in aqueous buffers or cell culture media. | Low aqueous solubility. | 1. Prepare a stock solution in an organic solvent like DMSO.2. When diluting into an aqueous medium, do so gradually while vortexing. Pre-heating the aqueous medium to 37°C may also help. |
| Low apparent permeability in Caco-2 assays. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | Conduct bidirectional permeability assays (apical to basolateral and basolateral to apical) to determine the efflux ratio. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a poorly soluble drug like this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: In Vitro Permeability Assessment using the Caco-2 Cell Model
This protocol outlines a standard procedure for evaluating the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the donor chamber (apical side for absorption studies, basolateral for efflux studies).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the test compound in all samples by a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
Protocol 3: In Vivo Bioavailability Study in Rodents
This protocol provides a general framework for a preclinical pharmacokinetic study to determine the oral bioavailability of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Appropriate vehicles for IV and PO dosing
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight before dosing, with free access to water.
-
Divide the animals into two groups: IV administration and PO administration.
-
For the IV group, administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer a single dose of the this compound formulation (e.g., 5-10 mg/kg) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Table 2: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability |
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: this compound's mechanism of action via D4 receptor antagonism.
References
Sonepiprazole Preclinical Safety Profile: A Technical Support Guide
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides detailed information on the preclinical side effects of sonepiprazole (also known as U-101387 and PNU-101387). The information is presented in a question-and-answer format to address specific issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effect profile?
A1: this compound is a highly selective dopamine D4 receptor antagonist.[1][2] Its favorable side effect profile in preclinical models is primarily attributed to its high selectivity for the D4 receptor over D2, D3, serotonin, and adrenergic receptors.[1][2] Traditional antipsychotics are typically D2 receptor antagonists, and their blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively. This compound's lack of significant affinity for D2 receptors is the key reason for the absence of these side effects in preclinical studies.[1]
Q2: Was this compound found to be effective as an antipsychotic in clinical trials?
A2: No. Despite its promising preclinical safety profile, this compound was found to be ineffective for the treatment of positive and negative symptoms of schizophrenia in a placebo-controlled clinical trial.
Troubleshooting Preclinical Side Effect Studies
Issue 1: Observing Unexpected Motor Effects in Animal Models
Q3: I am observing motor deficits in my animal model after administering this compound. Is this expected?
A3: Based on published preclinical data, this compound is not expected to induce motor deficits such as catalepsy or alter spontaneous locomotor activity. If you are observing such effects, consider the following troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects. Run a vehicle-only control group.
-
Dose and Route of Administration: Verify the dose and route of administration. While preclinical studies have shown a good safety margin, exceptionally high doses may lead to unexpected effects.
-
Animal Strain and Species: Differences in animal strain or species can sometimes lead to varied responses. The majority of preclinical work on this compound was conducted in rats.
-
Concomitant Medications: Ensure that no other substances that could affect motor activity were administered to the animals.
Key Preclinical Safety Assessments and Findings
The following sections detail the common preclinical safety studies and summarize the findings for this compound.
Central Nervous System (CNS) Side Effects
Extrapyramidal Symptoms (EPS): Catalepsy
Q4: Does this compound induce catalepsy in preclinical models?
A4: No. Preclinical studies have consistently shown that this compound does not induce catalepsy, a key predictor of extrapyramidal side effects in humans. This is in stark contrast to typical antipsychotics like haloperidol, which are potent inducers of catalepsy.
Quantitative Data Summary: Catalepsy Test
| Compound | Dose (mg/kg) | Animal Model | Catalepsy Score (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | - | Rat | Not significantly different from baseline | - |
| This compound | Up to 30 | Rat | No significant increase | Not Significant |
| Haloperidol (Positive Control) | 0.5 - 2.0 | Rat | Dose-dependent increase | p < 0.05 |
Experimental Protocol: Catalepsy Bar Test
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) from the base.
-
Procedure:
-
Rats are administered this compound, vehicle, or a positive control (e.g., haloperidol) via the intended route of administration (e.g., oral gavage).
-
At specified time points after dosing (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.
-
The latency to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Spontaneous Locomotor Activity
Q5: Does this compound affect spontaneous locomotor activity?
A5: No. Preclinical studies have reported that this compound does not alter spontaneous locomotor activity on its own.
Quantitative Data Summary: Locomotor Activity Test
| Compound | Dose (mg/kg) | Animal Model | Locomotor Activity (Beam Breaks/Time) | Statistical Significance vs. Vehicle |
| Vehicle | - | Rat/Mouse | Baseline activity | - |
| This compound | Various | Rat/Mouse | No significant change from baseline | Not Significant |
| Amphetamine (Positive Control) | 1.0 - 2.0 | Rat/Mouse | Significant increase | p < 0.05 |
Experimental Protocol: Open Field Test for Locomotor Activity
-
Animals: Mice or rats are commonly used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Animals are habituated to the testing room.
-
Following administration of this compound or vehicle, each animal is placed in the center of the open field.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Total distance traveled or the number of beam breaks are compared between treatment groups.
Endocrine Side Effects
Prolactin Elevation
Q6: Does this compound cause an increase in prolactin levels in preclinical models?
A6: Preclinical data indicates that this compound does not cause an elevation in serum prolactin levels. This is a significant advantage over typical and some atypical antipsychotics that block D2 receptors in the tuberoinfundibular pathway, leading to hyperprolactinemia.
Quantitative Data Summary: Serum Prolactin Levels
| Compound | Dose (mg/kg) | Animal Model | Serum Prolactin Levels (ng/mL) | Statistical Significance vs. Vehicle |
| Vehicle | - | Rat | Baseline levels | - |
| This compound | Various | Rat | No significant change from baseline | Not Significant |
| Haloperidol (Positive Control) | 1.0 | Rat | Significant increase | p < 0.05 |
Experimental Protocol: Prolactin Measurement
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are administered this compound, vehicle, or a positive control.
-
At the time of peak drug concentration, blood samples are collected.
-
Serum is separated and stored frozen until analysis.
-
-
Analysis: Serum prolactin levels are measured using a commercially available ELISA kit.
-
Data Analysis: Prolactin concentrations are compared between treatment groups.
Cardiovascular, Respiratory, and Genotoxicity Safety
Q7: What is known about the cardiovascular, respiratory, and genotoxic safety of this compound from preclinical studies?
A7: While specific preclinical safety pharmacology data for this compound on cardiovascular and respiratory systems are not detailed in the readily available literature, a standard battery of tests is typically conducted for any investigational new drug. There is no indication from the published literature of any significant cardiovascular or respiratory side effects for this compound. Similarly, specific genotoxicity data for this compound is not widely published, but standard assays are a routine part of preclinical safety assessment.
Standard Preclinical Safety Pharmacology Core Battery
-
Cardiovascular: In vivo telemetry in a large animal model (e.g., dog or non-human primate) to assess effects on blood pressure, heart rate, and ECG parameters. In vitro hERG assay to assess the potential for QT prolongation.
-
Respiratory: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.
-
Genotoxicity: A battery of tests including the Ames test (bacterial reverse mutation assay) to assess for point mutations, and an in vitro and in vivo micronucleus test to assess for chromosomal damage.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound selectively blocks D4 receptors, avoiding D2 receptor interactions linked to side effects.
Experimental Workflow: Preclinical Catalepsy Assessment
Caption: Workflow for assessing potential drug-induced catalepsy in a preclinical rodent model.
Logical Relationship: Rationale for this compound's Favorable Side Effect Profile
Caption: High D4 selectivity leads to a lack of D2-mediated side effects for this compound.
References
Validation & Comparative
A Preclinical and Clinical Showdown: Sonepiprazole vs. Olanzapine in Schizophrenia Models
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and behavioral profiles of sonepiprazole and the established atypical antipsychotic, olanzapine, in the context of schizophrenia research. This analysis is supported by a review of available preclinical and clinical data.
This compound, a selective dopamine D4 receptor antagonist, was investigated as a potential antipsychotic with a novel mechanism of action. The hypothesis was that selective D4 antagonism could offer antipsychotic efficacy with a more favorable side-effect profile compared to existing drugs that primarily target the dopamine D2 receptor. Olanzapine, a multi-receptor antagonist with high affinity for dopamine D2 and serotonin 5-HT2A receptors, is a widely used and effective atypical antipsychotic. This guide delves into a comparative analysis of their receptor binding affinities, effects in established animal models of schizophrenia, and clinical trial outcomes.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D1 | - | 100[1] |
| Dopamine D2 | >1000 | 11[2] |
| Dopamine D3 | - | 49 |
| Dopamine D4 | 0.83 | 22 |
| Serotonin 5-HT1A | - | 1900 |
| Serotonin 5-HT2A | >1000 | 4[2] |
| Serotonin 5-HT2C | - | 11[2] |
| Serotonin 5-HT3 | - | 148 |
| Serotonin 5-HT6 | - | 10 |
| Histamine H1 | - | 7[2] |
| Muscarinic M1 | - | 2.5 |
| Adrenergic α1 | - | 56 |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound's affinity at receptors other than D4 is limited, reflecting its high selectivity.
Table 2: Comparative Efficacy in Preclinical Schizophrenia Models
| Animal Model | This compound | Olanzapine |
| Conditioned Avoidance Response (Rat) | No significant effect reported. | Inhibits avoidance response (ED50 = 4.7 mg/kg, p.o.) |
| Apomorphine-Induced Climbing (Mouse) | Does not block climbing behavior. | Antagonizes climbing behavior (1.25-10 mg/kg, p.o.) |
| Prepulse Inhibition (PPI) Deficits | Reverses apomorphine-induced PPI deficits. | Reverses NMDA antagonist-induced PPI deficits and improves PPI in schizophrenia patients. |
Mechanism of Action and Signaling Pathways
Olanzapine exerts its antipsychotic effects through a broad spectrum of receptor antagonism, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, 5-HT2A receptor antagonism is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
This compound's mechanism is highly targeted, focusing on the dopamine D4 receptor. The rationale for this approach stemmed from the observation that the highly effective atypical antipsychotic, clozapine, has a high affinity for the D4 receptor. It was hypothesized that selective D4 antagonism could provide antipsychotic benefits, potentially with fewer side effects associated with D2 blockade.
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic activity. The protocol generally involves:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
-
Training: Rats are trained to avoid the footshock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the rat moves during the CS presentation, while an escape response is recorded if it moves after the onset of the US.
-
Drug Testing: After stable avoidance behavior is established, animals are treated with the test compound (e.g., olanzapine) or vehicle. The number of avoidance and escape responses are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The general protocol is as follows:
-
Apparatus: A startle chamber that can deliver a loud acoustic stimulus (pulse) and a weaker, preceding stimulus (prepulse). A sensor measures the startle response of the animal.
-
Procedure: The animal is placed in the chamber and, after an acclimation period, is presented with a series of trials in a pseudo-random order: pulse-alone trials, prepulse-alone trials, and prepulse-plus-pulse trials.
-
Data Analysis: The startle response in pulse-alone trials is compared to the response in prepulse-plus-pulse trials. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. Antipsychotic drugs are evaluated for their ability to restore PPI deficits induced by pharmacological agents (e.g., apomorphine, NMDA antagonists) or in genetic models of schizophrenia.
Clinical Findings and Conclusion
A significant clinical trial directly compared the efficacy of this compound with both olanzapine and a placebo in patients with schizophrenia. The results of this study were definitive: this compound showed no statistically significant difference from placebo in improving the symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). In contrast, olanzapine demonstrated a statistically significant improvement in symptoms compared to the placebo.
References
- 1. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole vs. Clozapine: A Comparative Analysis of Dopamine D4 Receptor Affinity
This guide provides a detailed comparison of the dopamine D4 receptor binding affinities of sonepiprazole and clozapine, intended for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from pharmacological studies.
Data Presentation: Receptor Binding Affinities
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity |
| This compound | Dopamine D4 | 10[1][2] | Highly selective over D1, D2, D3, 5-HT1A, 5-HT2, α1- and α2-adrenergic receptors (Ki > 2000 nM)[2] |
| Clozapine | Dopamine D4 | 1.3 - 24[3][4] | Non-selective, with high affinity for various other receptors including H1, α1A, 5-HT6, 5-HT2A, and M1 |
Experimental Protocols
The determination of receptor binding affinities for this compound and clozapine typically involves in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is a standard procedure in pharmacology to characterize the interaction of a drug with a receptor.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (this compound or clozapine) for the human dopamine D4 receptor.
Materials:
-
Cell Line: A stable cell line expressing the human recombinant dopamine D4 receptor, for example, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Radioligand: A tritiated D4 receptor antagonist with high affinity, such as [³H]-spiperone.
-
Test Compounds: this compound and clozapine.
-
Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist, such as haloperidol.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture the D4 receptor-expressing cells to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, a fixed concentration of the radioligand ([³H]-spiperone), and varying concentrations of the test compound (this compound or clozapine).
-
For determining total binding, add only the buffer and radioligand.
-
For determining non-specific binding, add the buffer, radioligand, and a high concentration of the non-labeled antagonist (e.g., haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that is coupled to an inhibitory G protein (Gi/o). Upon activation by an agonist, the receptor stimulates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the D4 receptor affinity of a test compound.
Caption: Workflow of a radioligand binding assay.
References
Unlocking Cognitive Potential: A Comparative Analysis of Sonepiprazole and Novel Cognitive Enhancers
For Immediate Release
A comprehensive review of preclinical and clinical data offers a comparative perspective on the potential of Sonepiprazole, a selective dopamine D4 receptor antagonist, to enhance cognitive function, particularly under conditions of stress. This guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's performance against a range of alternative cognitive-enhancing agents, supported by experimental data and detailed methodologies.
This compound, initially investigated as an antipsychotic for schizophrenia, demonstrated a unique cognitive-protective effect in preclinical studies. While it proved ineffective in treating the primary symptoms of schizophrenia, research in non-human primates revealed its ability to reverse stress-induced working memory deficits.[1] This finding has spurred interest in its potential as a targeted cognitive enhancer.
This guide delves into the mechanism of action of this compound, its performance in cognitive tasks, and how it compares to other pharmacological agents, including atypical antipsychotics and established nootropics.
Mechanism of Action: Targeting the Dopamine D4 Receptor
This compound's primary mechanism of action is its high selectivity as an antagonist for the dopamine D4 receptor.[1] The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, a brain region critical for executive functions and working memory.
Upon activation by dopamine, the D4 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is thought to modulate downstream signaling pathways, including the MAPK/ERK pathway, and influence glutamatergic and GABAergic neurotransmission, thereby impacting cognitive processes.
Preclinical Evidence: this compound's Impact on Working Memory
The most compelling evidence for this compound's cognitive-enhancing effects comes from a preclinical study in rhesus monkeys. This study utilized a Delayed Response Task, a well-established paradigm for assessing working memory, which is highly dependent on the prefrontal cortex.
Experimental Protocol: Delayed Response Task
Objective: To assess the ability of this compound to prevent stress-induced deficits in working memory.
Subjects: Aged rhesus monkeys.
Methodology:
-
Baseline Performance: Monkeys were trained to perform the Delayed Response Task, where they had to remember the location of a food reward after a delay period.
-
Stress Induction: A pharmacological stressor, FG7142 (a benzodiazepine inverse agonist), was administered to induce a state of anxiety and impair cognitive performance.
-
Treatment: this compound (PNU-101387G) was administered at various doses prior to the induction of stress.
-
Cognitive Assessment: Performance on the Delayed Response Task was measured by the percentage of correct responses.
Results: The administration of the stressor FG7142 significantly impaired the monkeys' performance on the Delayed Response Task. Pre-treatment with this compound produced a dose-related reversal of this stress-induced cognitive deficit.[1]
| Treatment Group | Mean Performance (% Correct) |
| Vehicle | 90.1 ± 2.3 |
| FG7142 (Stressor) | 75.6 ± 3.9 |
| This compound (0.1 mg/kg) + FG7142 | 82.5 ± 4.1 |
| This compound (0.2 mg/kg) + FG7142 | 88.9 ± 2.8 |
| This compound (0.4 mg/kg) + FG7142 | 90.5 ± 2.1 |
| This compound (0.8 mg/kg) + FG7142 | 85.3 ± 3.5 |
Data are presented as mean ± SEM. Sourced from Arnsten, Murphy, and Merchant (2000).
Comparative Analysis: this compound vs. Alternative Cognitive Enhancers
The following tables provide a comparative overview of this compound against other compounds investigated for their cognitive-enhancing properties, based on available preclinical and clinical data.
Table 1: Comparison with Atypical Antipsychotics
| Compound | Primary Mechanism of Action | Preclinical Cognitive Effects (Working Memory) | Clinical Cognitive Effects |
| This compound | Selective D4 Antagonist | Reverses stress-induced deficits in monkeys (Delayed Response Task).[1] | Ineffective for schizophrenia; not extensively studied for cognitive enhancement in humans. |
| Olanzapine | D2/5-HT2A Antagonist | Mixed results; some studies show improvement in spatial memory in rats.[2] | Modest improvements in some cognitive domains in schizophrenia, but can be associated with sedation. |
| Risperidone | D2/5-HT2A Antagonist | Mixed results; some studies show modest improvement, while others report exacerbation of working memory deficits in monkeys. | May improve some cognitive domains in schizophrenia, but effects are not consistent. |
| Aripiprazole | D2 Partial Agonist/5-HT1A Partial Agonist | May improve working memory in rats. | Variable effects on cognition in schizophrenia, with some studies showing improvement in attention and visual learning. |
| Lurasidone | D2/5-HT2A/5-HT7 Antagonist, 5-HT1A Partial Agonist | Reverses learning and memory impairments in rats. | Some evidence of greater efficacy on cognitive performance compared to placebo and other antipsychotics in schizophrenia. |
Table 2: Comparison with Nootropics and Other Cognitive Enhancers
| Compound | Primary Mechanism of Action | Preclinical Cognitive Effects (Working Memory) | Clinical Cognitive Effects |
| This compound | Selective D4 Antagonist | Reverses stress-induced deficits in monkeys (Delayed Response Task). | Not extensively studied in humans for cognitive enhancement. |
| Piracetam | Modulator of AMPA receptors and membrane fluidity | May improve memory in rodents, but evidence is mixed. | Limited and inconsistent evidence for cognitive enhancement in healthy individuals or those with dementia. |
| Modafinil | Dopamine Transporter Inhibitor/Other mechanisms | Enhances vigilance and may improve working memory in non-human primates. | Improves wakefulness; evidence for cognitive enhancement in non-sleep-deprived healthy individuals is limited, with small effect sizes. |
| Donepezil | Acetylcholinesterase Inhibitor | Improves attention and cognitive flexibility in rhesus monkeys. | Provides modest benefit on cognition in patients with Alzheimer's disease. |
Experimental Workflow for Preclinical Cognitive Drug Testing
The evaluation of a novel compound like this compound for its effects on cognitive function typically follows a structured preclinical workflow.
Conclusion
This compound presents a compelling profile as a potential cognitive enhancer, particularly in mitigating the detrimental effects of stress on working memory. Its high selectivity for the dopamine D4 receptor offers a targeted approach that differs from the broader receptor profiles of many atypical antipsychotics. While preclinical data in non-human primates is promising, the lack of extensive clinical trials for cognitive enhancement in humans remains a significant gap.
Compared to other atypical antipsychotics, this compound's more focused mechanism may offer a better side-effect profile, although this requires further investigation. In comparison to established nootropics, this compound's efficacy appears more pronounced in the context of stress-induced cognitive deficits.
Future research should focus on clinical trials to validate these preclinical findings in human populations, particularly those susceptible to stress-related cognitive impairments. A deeper understanding of the downstream effects of D4 receptor antagonism will also be crucial in elucidating the full therapeutic potential of this compound and similar compounds in the realm of cognitive enhancement.
References
- 1. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of protective effects of olanzapine on impaired learning and memory using behavioral tests in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Sonepiprazole vs. Typical Antipsychotics: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of sonepiprazole and typical antipsychotics in the treatment of schizophrenia. The comparison is based on available clinical and preclinical data, focusing on their mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.
Executive Summary
This compound, a selective dopamine D4 receptor antagonist, was investigated as a potential novel antipsychotic. The rationale for its development was based on the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced side-effect profile compared to existing agents. However, clinical trials failed to demonstrate its effectiveness in treating schizophrenia. In stark contrast, typical antipsychotics, which primarily act as dopamine D2 receptor antagonists, have a long-standing history of established, albeit modest, efficacy in managing the positive symptoms of schizophrenia. This guide synthesizes the available data to provide a comprehensive comparison.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and typical antipsychotics lies in their primary pharmacological targets within the dopamine system.
This compound: This agent exhibits high selectivity for the dopamine D4 receptor. The therapeutic hypothesis was that blocking D4 receptors, which are concentrated in cortical and limbic areas of the brain, could modulate dopamine activity relevant to psychosis without the extrapyramidal side effects associated with strong D2 receptor blockade.
Typical Antipsychotics: This class of drugs, including agents like haloperidol and chlorpromazine, exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] It is believed that antagonism of at least 60-80% of D2 receptors is necessary for their therapeutic action. However, this mechanism is also responsible for a range of motor side effects, known as extrapyramidal symptoms (EPS).
Signaling Pathway Comparison
The distinct receptor targets of this compound and typical antipsychotics result in different downstream signaling cascades.
References
Unveiling the Selectivity of Sonepiprazole: A Comparative Binding Profile Analysis
For researchers and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive cross-validation of the binding selectivity of Sonepiprazole, a selective dopamine D4 receptor antagonist, benchmarked against established antipsychotic agents. Through detailed data comparison and experimental protocols, this document aims to offer a clear perspective on this compound's receptor interaction profile.
Comparative Binding Affinity of this compound and Other Antipsychotics
The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their binding affinities to a wide array of neurotransmitter receptors. This compound has been characterized as a highly selective D4 receptor antagonist. To contextualize its selectivity, the following tables summarize its binding affinity (Ki in nM) in comparison to first-generation (Haloperidol) and second-generation (Risperidone, Olanzapine, Clozapine) antipsychotics across key dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 | D2 | D3 | D4 |
| This compound | >10,000 | >10,000 | >10,000 | 0.35 |
| Haloperidol | 240 | 0.89[1] | 4.6[1] | 10[1] |
| Risperidone | 240[2] | 3.2[2] | - | 7.3 |
| Olanzapine | 270 | 11 | 555 | 24 |
| Clozapine | 270 | 160 | 555 | 24 |
Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | >10,000 | >10,000 | >10,000 | - | - |
| Haloperidol | 3600 | 120 | 4700 | - | - |
| Risperidone | 420 | 0.2 | 50 | - | - |
| Olanzapine | - | 4 | 11 | 7 | 31 |
| Clozapine | 140 | 8.9 | 17 | 6 | 15 |
Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | Alpha-1 | Alpha-2 | H1 | M1 |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 |
| Haloperidol | 10 | 1100 | 1890 | >20000 |
| Risperidone | 5 | 16 | 20 | >10,000 |
| Olanzapine | 19 | 220 | 7 | 1.9 |
| Clozapine | 7 | 15 | 11 | 1.9 |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.
Radioligand Competition Binding Assay
This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
1. Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D4 dopamine receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors).
-
Test Compound: The unlabeled compound for which the affinity is to be determined (the "competitor").
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: An instrument to measure radioactivity.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the cell membranes and the radioligand.
-
Non-specific Binding Wells: Contain the cell membranes, the radioligand, and a high concentration of the non-specific agent.
-
Competition Wells: Contain the cell membranes, the radioligand, and serial dilutions of the test compound.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the log concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the resulting competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
To further elucidate the experimental and biological contexts of this compound's selectivity, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways of its primary target and a key receptor for atypical antipsychotics.
References
A Comparative Analysis of Sonepiprazole and Other Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a focal point in the quest for novel antipsychotics with an improved side-effect profile over conventional treatments. The high affinity of the atypical antipsychotic clozapine for the D4 receptor spurred the development of selective D4 antagonists. This guide provides a detailed comparative analysis of sonepiprazole and other notable D4 antagonists, focusing on their pharmacological profiles, supported by experimental data.
Pharmacological Profile: A Quantitative Comparison
The binding affinity and selectivity of a drug are critical determinants of its therapeutic efficacy and potential for off-target effects. The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected D4 antagonists for dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D4 (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D5 (Ki, nM) | 5-HT2A (Ki, nM) | D2/D4 Selectivity Ratio |
| This compound | 0.89 | >10,000 | 1,800 | 2,800 | >10,000 | 1,200 | ~2022 |
| L-745,870 | 0.43[1][2][3][4] | >10,000 | 960[1] | 2,300 | >10,000 | Moderate Affinity | ~2233 |
| Clozapine | ~10-20 | 250 | 160 | 470 | - | 5.4 | ~8-16 |
| Olanzapine | ~10-31 | 31 | 11 | 23 | - | 4 | ~0.35-1 |
| Fananserin | 2.93 | - | 726 | - | - | 0.37 | ~248 |
| Buspirone | 29.2 | - | 484 | 98 | - | Weak Affinity | ~16.6 |
| Nemonapride | ~1 | - | ~0.1-1 | ~1 | - | ~9.4-10.4 | ~0.1-1 |
D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor antagonists block this action, thereby preventing the downstream signaling cascade.
Experimental Protocols
The characterization of D4 receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human dopamine D4 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Inhibition)
Objective: To determine the functional potency (IC50) of a D4 antagonist in blocking agonist-induced inhibition of cAMP production.
Principle: D4 receptor activation by an agonist inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. An antagonist will reverse this effect.
Detailed Methodology:
-
Cell Culture:
-
Use cells stably expressing the human D4 receptor (e.g., CHO-K1 or HEK293).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a short period.
-
Stimulate the cells with a fixed concentration of a D4 agonist (e.g., dopamine) in the presence of forskolin (an adenylyl cyclase activator).
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the antagonist and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for D4 Antagonist Characterization
The preclinical evaluation of a potential D4 antagonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.
In Vivo and Clinical Findings
While selective D4 antagonists like this compound and L-745,870 demonstrated high affinity and selectivity for the D4 receptor in vitro, their clinical development for schizophrenia has been largely unsuccessful.
-
This compound: In a 6-week, placebo-controlled clinical trial involving 467 patients with schizophrenia, this compound did not show any statistically significant difference from placebo on the primary or secondary efficacy endpoints. In contrast, the active comparator, olanzapine, demonstrated significant efficacy.
-
L-745,870: Despite its high affinity and selectivity for the D4 receptor, L-745,870 was also found to be ineffective in treating schizophrenia in clinical trials. In rodent behavioral models, it failed to show a neuroleptic-like profile.
-
Fananserin: This D4 and 5-HT2A antagonist was also evaluated for the treatment of schizophrenia. A double-blind, placebo-controlled study with 97 patients showed no beneficial effect of fananserin over placebo on schizophrenic symptoms.
-
Buspirone: While primarily known as a 5-HT1A receptor partial agonist for anxiety, buspirone also exhibits antagonist activity at D3 and D4 receptors. Some studies have explored its adjunctive use in schizophrenia, with one trial suggesting it may improve negative symptoms when added to typical antipsychotics. However, there are also case reports of buspirone worsening psychosis.
-
Nemonapride: This atypical antipsychotic acts as an antagonist at D2, D3, and D4 receptors and is used for the treatment of schizophrenia in some countries. It has shown efficacy against the positive symptoms of schizophrenia.
Conclusion
The development of selective D4 receptor antagonists was driven by the hypothesis that D4 receptor blockade could offer antipsychotic efficacy with fewer extrapyramidal side effects. While compounds like this compound and L-745,870 exhibit high in vitro potency and selectivity for the D4 receptor, they have failed to demonstrate clinical efficacy in treating schizophrenia. This suggests that selective D4 receptor antagonism alone may not be a sufficient mechanism for antipsychotic action. The clinical utility of D4 antagonists may lie in other therapeutic areas or in combination with other pharmacological activities, as seen with multi-receptor antagonists like clozapine and olanzapine. Further research is needed to fully elucidate the role of the D4 receptor in neuropsychiatric disorders and to explore the potential of D4-targeted therapies.
References
Olanzapine as a Positive Control for Sonepiprazole in Schizophrenia Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic drugs requires rigorous evaluation against established treatments. Olanzapine, a second-generation (atypical) antipsychotic, has frequently served as a positive control in clinical trials due to its well-documented efficacy in treating the symptoms of schizophrenia. This guide provides a detailed comparison of olanzapine and sonepiprazole, a selective dopamine D4 receptor antagonist, leveraging data from studies where olanzapine was used as a benchmark. The aim is to offer an objective analysis of their performance, supported by experimental data, to inform future research and drug development in this therapeutic area.
Comparative Efficacy in Schizophrenia
A key clinical trial evaluated the efficacy of this compound compared to both placebo and olanzapine in patients with schizophrenia. The primary measure of efficacy was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over a six-week period.
The results of this study demonstrated that this compound was not effective in treating schizophrenia. In contrast, olanzapine showed a statistically significant improvement in PANSS total scores compared to placebo, confirming its utility as a positive control and an effective antipsychotic agent.
| Treatment Group | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo |
| This compound | Not statistically different from placebo | > 0.05 |
| Olanzapine | Statistically significant improvement | < 0.05 |
| Placebo | - | - |
Table 1: Comparative Efficacy of this compound and Olanzapine in Schizophrenia
Mechanism of Action and Receptor Binding Profiles
The differing clinical outcomes of olanzapine and this compound can be attributed to their distinct mechanisms of action and receptor binding profiles.
Olanzapine is an atypical antipsychotic with a broad pharmacology, exhibiting antagonist activity at multiple neurotransmitter receptors. It has a high affinity for dopamine receptors (D1, D2, D3, D4), serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), as well as histamine H1, muscarinic (M1-M5), and adrenergic (α1) receptors[1][2]. This multi-receptor antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia[3].
This compound is a highly selective antagonist of the dopamine D4 receptor[4]. The rationale for its development was based on the hypothesis that selective D4 receptor blockade could offer antipsychotic efficacy with a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS). However, the clinical trial results suggest that selective D4 antagonism alone is insufficient to produce a robust antipsychotic effect.
Below is a comparative table of the receptor binding affinities (Ki values in nM) for olanzapine and this compound. Lower Ki values indicate higher binding affinity.
| Receptor | Olanzapine Ki (nM) | This compound Ki (nM) |
| Dopamine D1 | 26 | >10,000 |
| Dopamine D2 | 11 | >10,000 |
| Dopamine D3 | 48 | >10,000 |
| Dopamine D4 | 27 | 0.89 |
| Serotonin 5-HT2A | 4 | >10,000 |
| Serotonin 5-HT2C | 11 | >10,000 |
| Histamine H1 | 7 | >10,000 |
| Muscarinic M1 | 2.5 | >10,000 |
| Adrenergic α1 | 19 | >10,000 |
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
Signaling Pathways
The therapeutic effects and side-effect profiles of olanzapine and this compound are dictated by their engagement with distinct signaling pathways.
Caption: Olanzapine's multi-receptor signaling pathway.
Caption: this compound's selective D4 receptor signaling.
Experimental Protocols
Clinical Trial Protocol for Efficacy Assessment
The pivotal clinical trial comparing this compound and olanzapine followed a randomized, double-blind, placebo-controlled design.
Workflow:
Caption: Clinical trial workflow for efficacy assessment.
Methodology:
-
Patient Selection: Hospitalized patients diagnosed with schizophrenia (according to DSM-IV criteria) and a baseline PANSS total score of ≥ 60 were enrolled[4].
-
Randomization: Patients were randomly assigned to receive daily doses of this compound, olanzapine, or placebo for six weeks.
-
Efficacy Assessment: The primary efficacy measure was the change from baseline in the PANSS total score at the end of the six-week treatment period. Secondary measures included changes in PANSS subscale scores (positive, negative, and general psychopathology). The PANSS is a 30-item scale, with each item rated on a 7-point Likert scale (1=absent to 7=extreme). The assessment was conducted by trained and calibrated raters.
Radioligand Binding Assay Protocol
Receptor binding affinities (Ki values) were determined using in vitro radioligand binding assays.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptors or from brain tissue homogenates were prepared.
-
Incubation: The prepared membranes were incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (olanzapine or this compound).
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The use of olanzapine as a positive control in the clinical evaluation of this compound provided a clear and definitive assessment of the latter's lack of efficacy in treating schizophrenia. The broad receptor antagonism of olanzapine, particularly at dopamine D2 and serotonin 5-HT2A receptors, is crucial for its antipsychotic effects. In contrast, the highly selective dopamine D4 receptor antagonism of this compound appears to be an inadequate mechanism for achieving a clinically meaningful antipsychotic response. This comparative analysis underscores the complexity of schizophrenia pathophysiology and the necessity of targeting multiple neurotransmitter systems for effective treatment. Future drug development efforts can draw valuable lessons from the divergent clinical outcomes of these two compounds.
References
Sonepiprazole vs. Placebo: An Examination of a Selective D4 Antagonist in Cognitive Enhancement Trials
Despite initial preclinical promise, clinical evidence supporting the use of sonepiprazole for cognitive enhancement is absent. A pivotal clinical trial in schizophrenia failed to demonstrate efficacy over placebo, raising significant questions about its potential in this domain. This guide provides a comprehensive comparison based on the available data.
This compound, a selective antagonist of the dopamine D4 receptor, has been investigated for its potential therapeutic effects. The rationale for its development stemmed from the observation of high D4 receptor density in the prefrontal cortex, a brain region crucial for executive function and cognition. While preclinical studies suggested a potential for cognitive enhancement, particularly under conditions of stress, clinical trial results in a patient population have not supported this hypothesis.
Clinical Trial Evidence: Schizophrenia as a Surrogate
To date, no dedicated clinical trials have been published evaluating this compound specifically for cognitive enhancement in healthy subjects or in populations with cognitive impairment outside of schizophrenia. The primary source of clinical data comes from a large, multicenter, randomized, placebo-controlled trial in patients with schizophrenia.
In this pivotal study, this compound was administered at various doses and compared with both placebo and an active comparator, olanzapine. The primary outcome was the change in the Positive and Negative Syndrome Scale (PANSS) total score, a measure of overall symptom severity in schizophrenia. The results showed no statistically significant difference between any dose of this compound and placebo on the primary endpoint.[1]
Quantitative Analysis of Clinical Trial Data
The following table summarizes the efficacy results from the key clinical trial of this compound in schizophrenia.
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline at Week 6 (Mean ± SD) | p-value vs. Placebo |
| Placebo | 95 | 86.9 ± 12.1 | -5.7 ± 18.9 | - |
| This compound 10 mg/day | 93 | 86.1 ± 11.5 | -6.8 ± 18.2 | NS |
| This compound 40 mg/day | 94 | 86.5 ± 12.3 | -7.9 ± 19.5 | NS |
| This compound 120 mg/day | 92 | 86.7 ± 12.0 | -6.3 ± 19.8 | NS |
| Olanzapine 15 mg/day | 93 | 86.3 ± 11.8 | -14.9 ± 19.4 | <0.001 |
NS: Not Significant. Data extracted from Corrigan et al. (2004).
As the data indicates, none of the this compound arms demonstrated a significant improvement in PANSS total scores compared to placebo. In contrast, the active comparator, olanzapine, showed a statistically significant and clinically meaningful reduction in symptoms. Secondary endpoints, including PANSS factor scores which can provide insights into cognitive and negative symptoms, also showed no significant difference between this compound and placebo.[1]
Preclinical Evidence for Cognitive Enhancement
The initial interest in this compound as a potential cognitive enhancer was fueled by preclinical research, notably a study in aged rhesus monkeys. This study investigated the effects of this compound on stress-induced cognitive deficits.
In this preclinical model, aged monkeys were subjected to a delayed response task, a measure of working memory. Exposure to a loud, unpredictable noise (a stressor) impaired their performance on this task. Administration of this compound was found to reverse this stress-induced cognitive deficit, restoring working memory performance to baseline levels.
Experimental Protocol: Preclinical Cognitive Study
The experimental workflow for the preclinical evaluation of this compound on stress-induced cognitive deficits in rhesus monkeys is outlined below.
Figure 1. Experimental workflow for assessing this compound's effect on stress-induced cognitive deficits.
Mechanism of Action: The Dopamine D4 Receptor Pathway
This compound exerts its effects by selectively blocking the dopamine D4 receptor. Dopamine signaling in the prefrontal cortex is crucial for cognitive functions, including working memory, attention, and executive control. The D4 receptor is a G-protein coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The theoretical basis for a D4 antagonist to enhance cognition is that under certain conditions, such as stress, excessive dopamine release can be detrimental to prefrontal cortex function. By blocking D4 receptors, this compound might mitigate the effects of this "hyperdopaminergic" state and restore normal cognitive processing. However, the lack of clinical efficacy suggests that this mechanism may not translate to a therapeutic benefit in humans, or that the role of the D4 receptor in cognition is more complex than initially hypothesized.
Figure 2. this compound's mechanism of action at the dopamine D4 receptor signaling pathway.
Comparison with Alternatives: The Broader Dopaminergic Landscape
Given the lack of clinical efficacy of this compound, researchers in cognitive enhancement have explored other dopaminergic agents. The results, however, have been mixed, suggesting that simply modulating dopamine levels or receptor activity is not a straightforward path to cognitive enhancement.
-
Dopamine Precursors (e.g., L-DOPA): While effective in treating the motor symptoms of Parkinson's disease, the effects of L-DOPA on cognition are inconsistent and can sometimes worsen certain cognitive functions.
-
Dopamine Reuptake Inhibitors (e.g., Methylphenidate): Used in the treatment of ADHD, these drugs can improve attention and focus in certain individuals but have a potential for abuse and their effects on other cognitive domains are variable.
-
Other Atypical Antipsychotics: Some atypical antipsychotics with different dopamine receptor binding profiles (e.g., partial D2 agonists) have been investigated for their effects on cognition in schizophrenia, with some showing modest benefits, though often not superior to older medications when all factors are considered.
Conclusion
The investigation into this compound for cognitive enhancement serves as a cautionary tale in drug development. While a plausible mechanism of action and promising preclinical data provided a strong rationale for its clinical investigation, the definitive placebo-controlled trial in a relevant patient population failed to demonstrate any benefit. This highlights the significant translational gap between preclinical animal models and human clinical outcomes. For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of robust clinical trial data and the complexities of targeting the dopaminergic system for cognitive enhancement. Future efforts in this area will likely require more nuanced approaches that consider the intricate balance of neurotransmitter systems and the specific nature of the cognitive deficits being targeted.
References
A Head-to-Head Comparison of Sonepiprazole and Risperidone for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and clinical profiles of Sonepiprazole and the established atypical antipsychotic, Risperidone. The information is intended to support research and development efforts in the field of neuropsychiatric drug discovery. As direct head-to-head clinical trials are unavailable, this comparison juxtaposes data from individual preclinical and clinical studies to offer a comprehensive overview.
Executive Summary
This compound, a highly selective dopamine D4 receptor antagonist, and Risperidone, a potent serotonin 5-HT2A and dopamine D2 receptor antagonist, represent distinct pharmacological approaches to the treatment of schizophrenia. While Risperidone is a widely prescribed and effective antipsychotic, this compound failed to demonstrate efficacy in clinical trials for schizophrenia. This guide delves into the fundamental differences in their mechanism of action, receptor binding profiles, pharmacokinetics, and clinical outcomes to provide a clear comparative analysis for the scientific community.
Mechanism of Action
This compound is a selective antagonist of the dopamine D4 receptor. The rationale for its development was based on the "dopamine hypothesis" of schizophrenia, with a specific focus on the potential role of the D4 receptor in the pathophysiology of the disorder, particularly in cognitive and negative symptoms. Preclinical studies suggested that this compound could reverse cognitive deficits.[1]
Risperidone is a second-generation (atypical) antipsychotic with a primary mechanism of action involving potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[2] Its efficacy is believed to stem from this dual antagonism, which is thought to contribute to a lower risk of extrapyramidal side effects compared to first-generation antipsychotics that primarily block D2 receptors.[2] Risperidone also exhibits antagonist activity at α1- and α2-adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[3]
Signaling Pathway Overview
Below is a simplified representation of the primary signaling pathways targeted by this compound and Risperidone.
Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Risperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D1 | >2000[1] | 240 |
| Dopamine D2 | >2000 | 1.4 - 3.13 |
| Dopamine D3 | >2000 | - |
| Dopamine D4 | 10 | 7.3 |
| Serotonin 5-HT1A | >2000 | 420 |
| Serotonin 5-HT2A | >2000 | 0.16 - 0.2 |
| Serotonin 5-HT2C | - | 50 |
| α1-Adrenergic | >2000 | 0.8 |
| α2-Adrenergic | >2000 | 7.54 |
| Histamine H1 | - | 2.23 |
| Muscarinic M1 | - | >10,000 |
Pharmacokinetics
This table provides a comparative overview of the pharmacokinetic properties of this compound and Risperidone.
| Parameter | This compound | Risperidone |
| Absorption | Information not readily available | Rapidly and completely absorbed after oral administration. |
| Distribution | Information not readily available | Volume of distribution: 1-2 L/kg. |
| Protein Binding | Information not readily available | ~90% (Risperidone), ~77% (9-hydroxyrisperidone). |
| Metabolism | Information not readily available | Extensively metabolized in the liver, primarily by CYP2D6 to its active metabolite, 9-hydroxyrisperidone. |
| Elimination Half-life | Information not readily available | ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers). Active moiety (Risperidone + 9-hydroxyrisperidone) half-life is ~20 hours in both. |
| Excretion | Information not readily available | Primarily via urine, with a smaller portion in feces. |
Preclinical Efficacy and Experimental Protocols
Conditioned Avoidance Response (CAR)
The CAR test is a classic preclinical model used to predict the antipsychotic efficacy of a compound. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
Risperidone: Studies have shown that Risperidone, like other clinically effective antipsychotics, dose-dependently suppresses conditioned avoidance responding in rodents without impairing the escape response. This selective effect is considered predictive of antipsychotic activity.
-
Experimental Protocol (General):
-
Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild foot shock.
-
Procedure: A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.
-
Response: If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves after the onset of the US, it is recorded as an escape response. Failure to move during both the CS and US is recorded as an escape failure.
-
Drug Administration: Risperidone or vehicle is administered at various doses and time points before the test session.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded and analyzed.
-
-
Prepulse Inhibition (PPI) of the Startle Response
PPI is a neurophysiological measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak sensory stimulus (prepulse) presented shortly before a strong, startling stimulus will inhibit the startle response in healthy individuals.
-
Risperidone: Studies in patients with schizophrenia have shown that Risperidone treatment can normalize deficits in prepulse inhibition.
-
This compound: In preclinical models, this compound has been shown to reverse apomorphine-induced deficits in prepulse inhibition, suggesting a potential to modulate sensorimotor gating.
-
Experimental Protocol (General):
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of a rodent.
-
Procedure: The animal is placed in the chamber and exposed to a series of trials, including:
-
Startle stimulus alone (e.g., a loud burst of white noise).
-
Prepulse stimulus alone (a weaker auditory stimulus).
-
Prepulse stimulus followed by the startle stimulus at a specific interstimulus interval.
-
-
Drug Administration: this compound, Risperidone, or vehicle is administered prior to the test session. In some models, a PPI-disrupting agent like apomorphine is also administered.
-
Data Analysis: The amplitude of the startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse + startle trials compared to the startle-alone trials.
-
-
Experimental Workflow for Preclinical Behavioral Testing
Clinical Efficacy and Safety in Schizophrenia
This compound
A major multi-center, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in patients with schizophrenia.
-
Study Design: 467 hospitalized patients with a PANSS total score of ≥60 were treated with this compound, olanzapine, or placebo once daily for 6 weeks.
-
Primary Endpoint: Mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 6 weeks.
-
Results: No statistically significant differences were observed between placebo and any dose of this compound on the primary or any secondary endpoints. In contrast, olanzapine showed statistically significant improvements over placebo.
Risperidone
Numerous clinical trials have established the efficacy of Risperidone in the treatment of schizophrenia.
-
Efficacy vs. Placebo: Risperidone has been shown to be more effective than placebo in reducing the overall symptoms of schizophrenia.
-
Efficacy vs. Other Antipsychotics: Combined data from multiple double-blind trials have shown that Risperidone is more efficacious than haloperidol in reducing the symptoms of schizophrenia, as measured by the PANSS total score.
-
Safety Profile: Common side effects of Risperidone include extrapyramidal symptoms (though generally less than with typical antipsychotics), hyperprolactinemia, weight gain, and sedation.
Clinical Trial Workflow for Schizophrenia Studies
Conclusion
This head-to-head comparison highlights the stark differences between this compound and Risperidone, from their fundamental mechanisms of action to their ultimate clinical utility. This compound's high selectivity for the D4 receptor, while a rational target based on preclinical hypotheses, did not translate into clinical efficacy for schizophrenia. In contrast, Risperidone's broader spectrum of activity, particularly its potent 5-HT2A and D2 receptor antagonism, has proven to be an effective therapeutic strategy.
For researchers and drug development professionals, the story of this compound serves as a critical case study in the complexities of translating preclinical findings to clinical success. The continued success of multi-target agents like Risperidone underscores the ongoing need to explore complex pharmacological profiles in the development of novel antipsychotics. The detailed data and experimental context provided in this guide are intended to aid in the rational design and evaluation of future therapeutic candidates for schizophrenia.
References
- 1. Preclinical models of antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Sonepiprazole
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like Sonepiprazole extends beyond the laboratory bench. Proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Disposal Protocol
-
Do Not Dispose Down the Drain or in General Trash: Due to the potential for environmental persistence and aquatic toxicity common to many antipsychotic medications, this compound should never be flushed down the toilet or sink, nor disposed of in the regular trash without proper deactivation.[1][2][3] Improper disposal can lead to the contamination of water supplies and harm to wildlife.[4][5]
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: As an investigational drug, the disposal of this compound falls under specific institutional and regulatory protocols. Your EHS office is the primary resource for determining the appropriate disposal pathway and will be knowledgeable about federal, state, and local regulations.
-
Characterize the Waste: In consultation with your EHS office, determine if the this compound waste is classified as hazardous. This determination will be based on its chemical properties and any available toxicological data. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
-
Segregate and Label: Keep this compound waste separate from other chemical waste streams. The container should be clearly labeled with the chemical name ("this compound"), relevant hazard warnings, and the date.
-
Secure Storage: Store the contained this compound waste in a secure, designated area away from incompatible materials pending collection by your institution's hazardous waste management service.
-
Professional Disposal: The final disposal of this compound should be conducted by a licensed and approved hazardous waste disposal company. The most common and recommended method for pharmaceutical waste is high-temperature incineration.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which can be useful for safety and handling assessments.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N₃O₃S | |
| Molecular Weight | 401.5 g/mol | |
| CAS Number | 170858-33-0 | |
| Solubility | DMSO: >10mg/mL | |
| Boiling Point | 613.9°C at 760mmHg | |
| Flash Point | 325.1°C | |
| Density | 1.244 g/cm³ |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not published, the general procedure for handling unused investigational drugs in a research setting provides a framework:
-
Contact EHS for Waste Determination: Provide the Safety Data Sheet (if available) and any other relevant information to your institution's EHS department to classify the waste.
-
Packaging for Disposal: Following EHS guidance, package the this compound waste in approved containers. This may involve placing vials or bottles into a larger, sealable container.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the designated disposal vendor. This typically includes a manifest that tracks the waste from your facility to the final disposal site.
-
Scheduled Pickup: Arrange for the collection of the waste by the approved hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to safety and ethical scientific practice.
References
Essential Safety and Operational Guide for Handling Sonepiprazole
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sonepiprazole. It offers procedural, step-by-step guidance to ensure safe handling, operational efficiency, and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a substance that should be considered hazardous, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Double-gloving with chemotherapy-rated gloves is recommended. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 or higher respirator is recommended, especially if there is a risk of aerosolization. |
| Weighing and Aliquoting (Solid Form) | - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: A NIOSH-approved N95 or higher respirator is mandatory to avoid inhalation of the powder. - Containment: All weighing and aliquoting of solid this compound should be performed in a chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Chemical splash goggles or a face shield. - Containment: All solution preparation and handling should be conducted in a chemical fume hood. |
| In Vitro and In Vivo Administration | - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard. |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles. |
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Experimental Protocols
Solution Preparation
This compound is soluble in organic solvents such as DMSO and ethanol.
Stock Solution (e.g., 10 mM in DMSO):
-
Preparation: In a chemical fume hood, weigh the required amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder. For example, to make a 10 mM stock solution, dissolve 4.015 mg of this compound (Formula Weight: 401.5 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Working Solutions for In Vitro Assays:
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
Dosing Solutions for In Vivo Studies:
-
The vehicle for in vivo administration will depend on the route of administration and the specific experimental design. Common vehicles for compounds dissolved in DMSO include a mixture of DMSO, Cremophor EL, and saline, or DMSO and polyethylene glycol (PEG).
-
The final concentration of DMSO in the dosing solution should be minimized to avoid toxicity to the animal.
-
The solution should be prepared fresh on the day of dosing.
Animal Dosing
The following table provides general guidelines for administration volumes in rodents. The specific dose and route will be protocol-dependent.
| Species | Route of Administration | Maximum Recommended Volume |
| Mouse | Oral (gavage) | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | |
| Subcutaneous (SC) | 10 mL/kg | |
| Intravenous (IV) | 5 mL/kg | |
| Rat | Oral (gavage) | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | |
| Subcutaneous (SC) | 5 mL/kg | |
| Intravenous (IV) | 5 mL/kg |
Disposal Plan
All materials contaminated with this compound, including unused compound, solutions, and all PPE, must be disposed of as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Containment:
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste bottle.
-
Sharps: Any needles or syringes used for administration must be disposed of in a designated sharps container for hazardous waste.
-
-
Disposal Method: The preferred method of disposal is incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Caption: this compound waste disposal workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
